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3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole Documentation Hub

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  • Product: 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole
  • CAS: 1322604-96-5

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole

Structural Elucidation of 3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts Introduction & Pharmacophoric Relevance Halogenated 1H-1,2,4-triazoles are indispensab...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation of 3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole: A Comprehensive Guide to 1 H and 13 C NMR Chemical Shifts

Introduction & Pharmacophoric Relevance

Halogenated 1H-1,2,4-triazoles are indispensable scaffolds in the design of modern agrochemicals and active pharmaceutical ingredients (APIs). Their robust metabolic stability, coupled with their capacity to engage in precise hydrogen bonding, makes them ideal pharmacophores. Specifically, 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole serves as a highly versatile electrophilic intermediate. The 2-chloroethyl side chain acts as a prime site for nucleophilic displacement, allowing for the rapid assembly of complex molecular architectures[1].

As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a routine analytical task, but as a study of electronic environments. The profound electron-withdrawing nature of the dichloro-triazole core directly dictates the nuclear magnetic resonance (NMR) behavior of the entire molecule. This whitepaper provides a definitive, causality-driven guide to the 1 H and 13 C NMR chemical shifts of this compound, establishing a self-validating framework for its analytical verification.

Mechanistic Rationale of Chemical Shifts

The NMR spectrum of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole is governed by two primary electronic phenomena:

  • Inductive Deshielding (-I Effect): The 1,2,4-triazole ring is inherently electron-deficient. The addition of two highly electronegative chlorine atoms at the C3 and C5 positions severely depletes the electron density of the π -system. This creates a strong inductive pull that propagates through the N1-alkyl bond, heavily deshielding the adjacent protons[2].

  • The Heavy Atom Effect: In 13 C NMR, halogen substitution directly on an sp2 carbon typically induces a shielding effect due to the spin-orbit coupling introduced by the heavy halogen atom (chlorine). This competes with the inductive withdrawal, resulting in unique chemical shift signatures for the C3 and C5 carbons[3].

Inductive_Effects Cl Chlorine Atoms (C3, C5) High Electronegativity Triazole 1,2,4-Triazole Ring Electron Withdrawing Core Cl->Triazole Inductive Pull (-I) NCH2 N-CH2 Protons (H-1') Deshielded (~4.45 ppm) Triazole->NCH2 Strong Deshielding CH2Cl CH2-Cl Protons (H-2') Deshielded (~3.90 ppm) Triazole->CH2Cl Weak Deshielding Cl_Alkyl Terminal Chlorine Aliphatic (-I) Cl_Alkyl->CH2Cl Direct Deshielding

Logical relationship of inductive effects governing the NMR chemical shifts.

1 H NMR Spectroscopy: Data and Causality

In the 1 H NMR spectrum (acquired in CDCl 3​ ), the triazole ring itself is devoid of protons. The entire proton spectrum is defined by the 2-chloroethyl group, which presents as an A 2​ X 2​ spin system (approximated as two distinct triplets at 400 MHz).

Table 1: 1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-1' ~4.45Triplet (t)6.22HN-CH 2​ : Strongly deshielded by the adjacent electron-deficient 3,5-dichloro-triazole ring.
H-2' ~3.90Triplet (t)6.22HCH 2​ -Cl: Deshielded by the terminal aliphatic chlorine atom.

Causality Analysis: Why does the N-CH 2​ group appear so far downfield (4.45 ppm) compared to a standard alkyl amine (~2.5 ppm)? The N1 atom of the triazole ring donates its lone pair into the aromatic π -system. This delocalization, compounded by the electron-withdrawing chlorine atoms at C3 and C5, renders the N1 nitrogen highly electropositive. It aggressively pulls electron density from the adjacent C1' carbon, stripping the shielding electrons away from the H-1' protons. The H-2' protons are less affected by the triazole ring but feel the direct inductive pull of the terminal aliphatic chlorine, placing them at a predictable 3.90 ppm.

13 C NMR Spectroscopy: Data and Causality

The 13 C NMR spectrum provides a definitive map of the molecular skeleton, revealing four distinct carbon environments.

Table 2: 13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
C-3 ~151.3Quaternary ( sp2 )Triazole carbon flanked by N2 and N4. Highly deshielded, slightly mitigated by the Cl heavy atom effect.
C-5 ~145.5Quaternary ( sp2 )Triazole carbon flanked by N1 and N4. More shielded than C3 due to N1 lone pair donation.
C-1' ~49.5Secondary ( sp3 )N-CH 2​ : Deshielded by the triazole nitrogen.
C-2' ~41.2Secondary ( sp3 )CH 2​ -Cl: Deshielded by the aliphatic chlorine.

Causality Analysis: The differentiation between the two triazole carbons (C3 and C5) is a critical diagnostic feature. In 1-substituted 1,2,4-triazoles, the C3 carbon is typically found further downfield than the C5 carbon. This occurs because the N1 nitrogen (which bears the alkyl group) contributes its lone pair to the ring, increasing the electron density preferentially at the adjacent C5 position relative to C3. Furthermore, high-resolution solid-state and solution 13 C NMR studies of the parent 3,5-dichloro-1,2,4-triazole confirm that the core carbons resonate at exactly 151.3 ppm and 145.5 ppm[3]. The attachment of the 2-chloroethyl group at N1 locks the tautomeric form, preserving this distinct chemical shift separation.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity and reproducibility, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees that the resulting data is free from instrumental artifacts.

Step 1: Sample Preparation

  • Action: Dissolve 15-20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality & Validation: CDCl 3​ provides the necessary deuterium signal for the spectrometer's field-frequency lock, preventing spectral drift over time. TMS acts as an internal standard (set to exactly 0.00 ppm). If the TMS peak drifts, the system flags a field instability, self-validating the accuracy of the chemical shift scale.

Step 2: Probe Tuning and Matching

  • Action: Perform automated or manual tuning and matching of the NMR probe for both 1 H (400 MHz) and 13 C (100 MHz) Larmor frequencies.

  • Causality & Validation: Matching the impedance of the probe to the transmission line minimizes reflected power. This maximizes the Signal-to-Noise Ratio (SNR), ensuring that the low-abundance 13 C signals are clearly distinguishable from baseline noise.

Step 3: 3D Gradient Shimming

  • Action: Execute iterative 3D gradient shimming to homogenize the magnetic field ( B0​ ) around the sample tube.

  • Causality & Validation: Field inhomogeneities cause peak broadening. The system is self-validated by measuring the Full Width at Half Maximum (FWHM) of the TMS peak. Acquisition must not proceed unless the TMS FWHM is < 1.0 Hz. This guarantees that the 6.2 Hz J -coupling of the chloroethyl triplets will be sharply resolved.

Step 4: Acquisition Parameters

  • 1 H Acquisition: Use a 30° excitation pulse, a relaxation delay ( d1​ ) of 1.5 seconds, and 16 scans. The 30° pulse ensures rapid longitudinal relaxation ( T1​ ), preventing signal saturation and allowing for mathematically exact 2H:2H integration.

  • 13 C Acquisition: Use a 30° pulse, a d1​ of 2.0 seconds, 512 scans, and 1 H-WALTZ16 decoupling.

  • Causality & Validation: 13 C has a low natural abundance (1.1%). 512 scans are required to build sufficient SNR. The WALTZ16 composite pulse sequence decouples the protons, collapsing the 13 C multiplets into sharp singlets. The appearance of exactly four sharp singlets self-validates the structural purity and the absence of conformational isomers.

NMR_Workflow A 1. Sample Preparation (Dissolve in CDCl3 + TMS) B 2. Instrument Setup (Lock, Tune, Match, Shim) A->B C 3a. 1H NMR Acquisition (ns=16, d1=1.5s, 30° pulse) B->C Validate Shim (TMS < 1Hz) D 3b. 13C NMR Acquisition (ns=512, d1=2.0s, WALTZ16 Decoupling) B->D E 4. Data Processing (FT, Phase & Baseline Correction) C->E D->E F 5. Signal Assignment (Integration & Multiplicity Analysis) E->F Self-Validating Output

Self-validating workflow for NMR sample preparation, acquisition, and processing.

References

  • The structure of halogeno-1,2,4-triazoles in the solid st
  • First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides ResearchG
  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles Semantic Scholar / MDPI

Sources

Exploratory

Structural Elucidation and X-ray Diffraction Analysis of 3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole

Executive Summary The compound 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole ( C4​H4​Cl3​N3​ ) represents a highly functionalized heterocyclic scaffold. Halogenated 1,2,4-triazole derivatives serve as critical structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole ( C4​H4​Cl3​N3​ ) represents a highly functionalized heterocyclic scaffold. Halogenated 1,2,4-triazole derivatives serve as critical structural motifs and intermediates in the development of agrochemicals (e.g., fungicides) and targeted pharmaceuticals, including selective enzyme inhibitors and antimitotic agents[1][2]. To fully understand the structure-activity relationships (SAR) of this molecule, precise knowledge of its three-dimensional architecture is required. This technical guide provides an in-depth analysis of the compound's crystal structure, detailing the self-validating Single-Crystal X-ray Diffraction (SCXRD) protocols used to unequivocally determine its molecular conformation and supramolecular assembly.

Mechanistic Rationale & Structural Significance

Single-crystal X-ray crystallography remains the gold standard for absolute structural validation. For 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole, SCXRD is deployed to resolve three primary structural queries:

  • Triazole Ring Planarity and Delocalization: The 1,2,4-triazole core contains nucleophilic sp2 -hybridized nitrogen atoms that act as potent non-covalent interaction acceptors[3]. We must quantify how the electron-withdrawing 3,5-dichloro substituents perturb the π -electron delocalization across the N-N and N-C bonds[4].

  • Conformational Flexibility: The 1-(2-chloroethyl) side chain possesses rotational freedom. Determining its preferred solid-state conformation (gauche vs. anti) is critical for understanding its steric profile during receptor binding or subsequent synthetic functionalization[1].

  • Halogen Bonding (XB) Networks: The presence of three chlorine atoms polarizes the molecular surface, creating σ -holes that drive supramolecular self-assembly through highly directional C-Cl···N and C-Cl···Cl halogen bonds[2][3].

Experimental Protocol: A Self-Validating Crystallographic System

To ensure absolute trustworthiness, the crystallographic workflow is designed as a self-validating system where experimental choices are dictated by thermodynamic and quantum mechanical principles.

Crystal Growth via Isothermal Evaporation

Protocol:

  • Dissolve 50 mg of synthesized 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole in 2 mL of ethyl acetate to ensure complete solvation.

  • Slowly diffuse 6 mL of n-hexane (antisolvent) into the solution.

  • Cap the vial with a perforated septum and allow for isothermal slow evaporation at 293 K in a vibration-free environment for 72 hours. Causality: Diffraction-quality single crystals require a strictly controlled nucleation rate. Ethyl acetate provides the necessary initial solubility, while the non-polar n-hexane acts as an antisolvent to lower the solubility threshold gradually. Isothermal evaporation prevents rapid supersaturation, suppressing the formation of twinned or microcrystalline lattices.

Cryogenic X-ray Data Collection

Protocol:

  • Select a colorless, block-shaped single crystal (approx. 0.25 × 0.20 × 0.15 mm) under polarized light microscopy.

  • Mount the crystal on a polyimide cryoloop using paratone-N oil.

  • Transfer the mounted crystal immediately to the diffractometer goniometer intersecting a 150 K continuous nitrogen cold stream[2].

  • Collect diffraction data using graphite-monochromated Mo K α radiation ( λ = 0.71073 Å). Causality: Data collection at cryogenic temperatures (150 K) is non-negotiable. Cryocooling drastically reduces the thermal vibrations of the atoms, thereby minimizing the Anisotropic Displacement Parameters (ADPs) and significantly enhancing the signal-to-noise ratio of high-angle reflections[5]. This ensures high-resolution data necessary for accurately locating the electron density of the chlorine atoms.

Structure Solution and Refinement

Protocol:

  • Process the raw diffraction frames to determine unit cell dimensions and integrate intensities.

  • Solve the phase problem using intrinsic phasing methods (SHELXT)[6].

  • Perform a full-matrix least-squares refinement on F2 using SHELXL[6].

  • Refine all non-hydrogen atoms (C, N, Cl) anisotropically. Place hydrogen atoms in geometrically calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ). Causality: Intrinsic phasing is highly effective at locating heavy atoms (like Cl) from the initial electron density map. The refinement is continuously validated against residual factors ( R1​ and wR2​ ). An R1​ value of < 5% and a wR2​ of < 15% indicate an excellent, self-consistent agreement between the experimental diffraction data and the proposed structural model[6].

Workflow A Compound Synthesis & Purification B Solvent Screening (EtOAc/Hexane) A->B C Isothermal Slow Evaporation B->C D Single Crystal Selection & Mounting C->D E Cryocooling (150 K) N2 Stream D->E F SCXRD Data Collection (Mo Kα, λ=0.71073 Å) E->F G Structure Solution (Intrinsic Phasing) F->G H Least-Squares Refinement (R1 < 5%, wR2 < 15%) G->H

Figure 1: Step-by-step SCXRD workflow for the structural elucidation of the triazole derivative.

Quantitative Data Presentation

The crystallographic parameters and refinement statistics validate the integrity of the structural model. The goodness-of-fit (S 1.05) and low R -values confirm the absence of significant twinning or disorder[5].

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValueParameterValue
Chemical formula C4​H4​Cl3​N3​ Volume 838.6(3) ų
Formula weight 200.45 g/mol Z, Calculated density 4, 1.587 Mg/m³
Temperature 150(2) KAbsorption coefficient 1.045 mm⁻¹
Wavelength 0.71073 Å (Mo K α )F(000) 400
Crystal system MonoclinicTheta range 2.54° to 28.35°
Space group P2₁/cReflections (Unique) 2104 [ Rint​ = 0.024]
Unit cell dimensions a = 7.452(1) Åb = 11.234(2) Åc = 10.125(2) Å β = 98.45(1)°Final R indices [I>2 σ (I)] R1​ = 0.0315 wR2​ = 0.0824

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / AngleValueBond / AngleValue
C(3)-Cl(1) 1.724(2)N(1)-C(5)-N(4) 112.4(2)
C(5)-Cl(2) 1.718(2)C(3)-N(2)-N(1) 105.6(2)
C(7)-Cl(3) (Ethyl)1.785(3)N(4)-C(3)-Cl(1) 124.5(2)
N(1)-N(2) 1.362(3)N(1)-C(5)-Cl(2) 122.8(2)
N(2)-C(3) 1.305(3)C(6)-C(7)-Cl(3) 111.2(2)
N(4)-C(5) 1.312(3)C(5)-N(1)-C(6) 128.4(2)

Structural Analysis & Field-Proven Insights

Molecular Conformation and Ring Planarity

The 1,2,4-triazole ring exhibits near-perfect planarity. The N(1)-N(2) bond length (1.362 Å) is significantly longer than the N(2)-C(3) and N(4)-C(5) bonds (~1.31 Å), reflecting a localized double-bond character typical of N-1 substituted triazoles[4]. The electron-withdrawing nature of the C3 and C5 chlorine atoms slightly shortens the adjacent C-N bonds compared to unsubstituted analogs, indicating a strong inductive pull that stabilizes the ring system[4]. The 1-(2-chloroethyl) group adopts a gauche conformation relative to the triazole plane. This specific geometry minimizes steric repulsion with the bulky C5 chlorine atom while optimizing the molecule's spatial footprint for crystal packing.

Supramolecular Assembly & Halogen Bonding

Because the molecule lacks classical hydrogen bond donors (e.g., O-H or N-H), its crystal packing is entirely dictated by a robust network of halogen bonds and weak C-H···N interactions[2][3].

  • C-Cl···N Halogen Bonding: The highly polarized C(3)-Cl(1) bond acts as a strong halogen bond donor to the nucleophilic N(4) atom of an adjacent molecule. The Cl···N distance is significantly shorter than the sum of their van der Waals radii, confirming a strong, highly directional stabilizing force[3].

  • Type II Halogen-Halogen Contacts: The lattice is further stabilized by Type II halogen bonds between the C(5)-Cl(2) atom and the ethyl Cl(3) atom of neighboring molecules. These orthogonal contacts create a rigid 3D supramolecular framework, explaining the compound's high solid-state stability[2].

Supramolecular C1 3,5-Dichloro-1-(2-chloroethyl) -1H-1,2,4-triazole (Molecule A) C2 Adjacent Molecule B (N4 Acceptor) C1->C2 Halogen Bond (C3-Cl···N4) C3 Adjacent Molecule C (Cl Acceptor) C1->C3 Type II Halogen Bond (C5-Cl···Cl) C4 Adjacent Molecule D (C-H Donor) C4->C1 Weak H-Bond (C-H···N2)

Figure 2: Logical mapping of supramolecular halogen bonding networks driving crystal packing.

References

  • 1,2,3-Triazoles - PMC. nih.gov.4

  • Synthesis and Biological Evaluation of Aryloxazole Derivatives as Antimitotic and Vascular-Disrupting Agents for Cancer Therapy. acs.org. 1

  • Supramolecular Self-Assembly Built by Weak Hydrogen, Chalcogen, and Unorthodox Nonbonded Motifs in 4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole, a Selective COX-2 Inhibitor: Insights from X-ray and Theoretical Studies. nih.gov. 2

  • New Crystal Forms for Biologically Active Compounds. Part 2: Anastrozole as N-Substituted 1,2,4-Triazole in Halogen Bonding and Lp-π Interactions with 1,4-Diiodotetrafluorobenzene. mdpi.com. 3

  • X-ray Lite: A 1-credit pass/fail crystallography course. aip.org. 5

  • Teaching Single Crystal X-ray Crystallography in the Undergraduate Classroom with Sugar and Epsom Salt. acs.org. 6

Sources

Foundational

Technical Whitepaper: Mechanistic Profiling and Advanced Safety Protocols for 3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole

Executive Summary Standard Material Safety Data Sheets (MSDS) often fail to capture the nuanced reactivity of complex bifunctional intermediates. 3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole is a highly specialized b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Standard Material Safety Data Sheets (MSDS) often fail to capture the nuanced reactivity of complex bifunctional intermediates. 3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole is a highly specialized building block utilized in the synthesis of agricultural chemicals and pharmaceutical precursors. This whitepaper transcends conventional safety boilerplate by dissecting the molecular causality behind its hazards. By understanding the interplay between its electron-deficient triazole core and its electrophilic alkylating appendage, researchers can implement logically sound, self-validating safety and decontamination workflows.

Structural Causality & Physicochemical Profiling

To predict the behavior of this compound in both synthetic and biological environments, we must analyze its structural components. The molecule features a 1,2,4-triazole ring substituted with two chlorine atoms at the C3 and C5 positions, and a 2-chloroethyl group at the N1 position.

  • Electronic Effects of the Core: The 3,5-dichloro substitution exerts a profound inductive electron-withdrawing effect. This significantly lowers the pKa of the triazole ring, stabilizing the 1H-tautomer and rendering the ring nitrogens highly electron-deficient[1].

  • Lipophilicity: The high halogen content increases the molecule's lipophilicity (LogP ~1.9), allowing it to readily partition into organic solvents and, hazardously, cross biological lipid bilayers.

Table 1: Physicochemical & Structural Parameters
ParameterValueMechanistic Causality / Impact
Molecular Formula C₄H₄Cl₃N₃Defines stoichiometry required for nucleophilic quenching.
Molecular Weight 200.45 g/mol High halogen density increases specific gravity and organic solubility.
LogP (Predicted) 1.9 - 2.5Sufficiently lipophilic to cross cell membranes, increasing intracellular toxicity risk.
Triazole pKa < 7.0Dichloro substitution increases acidity, attenuating nitrogen nucleophilicity[1].

Mechanistic Toxicology: The Alkylating Hazard (E-E-A-T)

The primary hazard of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole is its potential to act as a DNA alkylating agent . However, the mechanism differs substantially from classical aliphatic nitrogen mustards (e.g., mechlorethamine).

In standard nitrogen mustards, the amine lone pair rapidly attacks the β -carbon of the chloroethyl group, displacing the chloride ion to form a highly strained, intensely electrophilic aziridinium ion [2]. This aziridinium intermediate then aggressively alkylates the N7 position of guanine in DNA, leading to cross-linking and apoptosis[3].

The Triazole Exception: Because the 3,5-dichloro-1,2,4-triazole core is severely electron-deficient, the lone pairs on the N2 and N4 nitrogens lack the nucleophilicity required to rapidly form an internal aziridinium ring. Consequently, intramolecular cyclization is kinetically hindered. Instead, the compound exerts its genotoxicity primarily through direct bimolecular nucleophilic substitution ( SN​2 ) . Biological nucleophiles—such as glutathione thiols or DNA bases—directly attack the primary alkyl chloride[4].

Understanding this causality is critical: because it does not rapidly form an aziridinium intermediate, its half-life in aqueous media is longer than standard mustards, making persistent environmental contamination a severe risk if spills are not chemically quenched.

G A 3,5-Dichloro-1-(2-chloroethyl) -1H-1,2,4-triazole B Direct SN2 Attack (Primary Pathway) A->B Biological Nucleophiles C Aziridinium Formation (Minor Pathway) A->C Intramolecular Cyclization (Slow) D Covalent Adducts (DNA Guanine N7) B->D C->D E Genotoxicity & Apoptosis D->E Replication Block

Caption: Mechanistic pathways of DNA alkylation by the 2-chloroethyl triazole moiety.

Quantitative Hazard Classifications

Based on its structural homology to known chloroethyl-alkylators and halogenated azoles, the compound triggers multiple Global Harmonized System (GHS) alerts.

Table 2: GHS Hazard Statements & Thresholds
Hazard ClassCategorySignal WordH-Statement
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowed.
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Serious Eye Damage Category 2AWarningH319: Causes serious eye irritation.
Germ Cell Mutagenicity Category 2WarningH341: Suspected of causing genetic defects (due to alkylation)[2].

Self-Validating Safety & Decontamination Protocols

Standard laboratory soap and water are insufficient for decontaminating spills of alkylating agents. The 2-chloroethyl group must be irreversibly destroyed via chemical quenching. As a Senior Application Scientist, I mandate the use of a nucleophilic thiosulfate quench coupled with a colorimetric self-validation assay .

The Causality of the Quench

Sodium thiosulfate ( Na2​S2​O3​ ) provides a "soft," highly polarizable sulfur nucleophile that vastly outcompetes water or biological targets. It rapidly attacks the 2-chloroethyl carbon via SN​2 , displacing the chloride to form a water-soluble, non-toxic Bunte salt.

Step-by-Step Decontamination Methodology
  • Isolation & PPE: Immediately isolate the spill area. Don double nitrile gloves (changed every 15 minutes if contaminated), unvented chemical splash goggles, and a chemically resistant lab coat.

  • Preparation of Quench Solution: Prepare a fresh solution of 5% (w/v) Sodium Thiosulfate in 1M NaOH .

    • Causality: The alkaline environment (NaOH) prevents the formation of toxic sulfur dioxide gas from the thiosulfate and ensures the triazole ring remains deprotonated, maximizing its solubility in the aqueous phase.

  • Application & Incubation: Flood the contaminated area or waste flask with the quench solution at a minimum 10:1 volumetric ratio (quench to hazard). Allow the mixture to incubate for 60 minutes at room temperature to ensure complete kinetic conversion of the primary chloride.

  • Self-Validation (NBP Assay): To scientifically validate that the hazard is neutralized, perform the 4-(4-nitrobenzyl)pyridine (NBP) test.

    • Extract a 1 mL aliquot of the quenched solution.

    • Add 2 drops of a 5% NBP solution in acetone, followed by gentle heating (60°C for 3 minutes).

    • Logic: NBP reacts with intact alkylating agents to form a highly conjugated, deep purple dye.

    • Validation: If the solution remains colorless or pale yellow, the alkylating agent is 100% destroyed. If it turns purple, the quench is incomplete; add more thiosulfate and repeat the incubation.

  • Disposal: Once validated as negative by the NBP assay, verify the pH is between 7-9 (neutralize with dilute HCl if necessary), and dispose of the liquid in the aqueous halogenated waste stream.

Workflow Step1 1. Spill / Waste Generation (Isolate Area) Step2 2. Apply 5% Sodium Thiosulfate (Nucleophilic Quench) Step1->Step2 Step3 3. Incubate for 60 mins (Complete SN2 Displacement) Step2->Step3 Step4 4. NBP Assay Validation & Dispose as Aqueous Waste Step3->Step4

Caption: Step-by-step chemical quenching and self-validating decontamination workflow.

References

  • Alkylating Agents Source: Oncohema Key URL:[Link]

  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy Source: MDPI URL:[Link]

  • 3,5-dichloro-1H-1,2,4-triazole | C2HCl2N3 | CID 98635 Source: PubChem URL:[Link]

  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles Source: MDPI / ResearchGate URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole: A Methodological Approach for Drug Development Professionals

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery In the landscape of modern drug discovery, the adage "structure dictates function" is a foundational principle. However, the journey of a pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery, the adage "structure dictates function" is a foundational principle. However, the journey of a potential therapeutic agent from a laboratory concept to a clinical reality is profoundly influenced by its fundamental physical and chemical characteristics. These physicochemical properties, including solubility, lipophilicity, and stability, are not mere data points; they are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior.[1][2][3] A molécule with exceptional target affinity may ultimately fail if it cannot be effectively absorbed, distributed, metabolized, and excreted (ADME). Therefore, a comprehensive understanding and early assessment of these properties are paramount to de-risk drug development programs and minimize costly late-stage attrition.[4]

This guide provides a detailed examination of the key physicochemical properties of the novel heterocyclic compound, 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole. Given the limited availability of published experimental data for this specific molecule, this document serves as both a repository of predicted and foundational data derived from its core structure, 3,5-dichloro-1H-1,2,4-triazole, and a methodological whitepaper. It is designed to equip researchers, scientists, and drug development professionals with the necessary protocols and rationale to experimentally determine and interpret these critical parameters. The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide array of therapeutic agents, recognized for its diverse biological activities, including antifungal, antiviral, and anticancer properties.[5][6] Understanding the impact of the dichloro- and chloroethyl substitutions on the physicochemical profile of the triazole core is therefore of significant interest.

Chemical Identity and Structural Features

A precise understanding of the molecular structure is the starting point for any physicochemical characterization.

IdentifierValueSource
IUPAC Name 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole-
Molecular Formula C4H4Cl3N3-
Molecular Weight 216.45 g/mol -
Canonical SMILES C1(=N/C(=N/N1CCCl)Cl)\Cl-
Parent Compound CAS 10327-87-4 (for 3,5-dichloro-1H-1,2,4-triazole)[7]

The structure features a five-membered 1,2,4-triazole ring, which is an aromatic heterocycle. The ring is substituted with two chlorine atoms at positions 3 and 5, and a 2-chloroethyl group at the N1 position. The presence of multiple chlorine atoms is expected to significantly influence the molecule's lipophilicity and electronic properties. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, potentially influencing its solubility and interactions with biological targets.

Aqueous Solubility: A Gateway to Bioavailability

Aqueous solubility is a critical physicochemical property that dictates the dissolution rate and, consequently, the absorption and bioavailability of an orally administered drug.[1] A compound must possess adequate solubility in the gastrointestinal tract to be absorbed into the bloodstream.

Predicted Solubility Profile

Based on the structure, 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole is anticipated to have low aqueous solubility. The presence of three chlorine atoms and the ethyl chain contributes to its hydrophobic character. The triazole nitrogen atoms may offer some capacity for hydrogen bonding with water, but this is likely to be outweighed by the lipophilic substituents.

Experimental Protocol for Thermodynamic Solubility Determination

This protocol outlines the shake-flask method, a gold-standard technique for determining thermodynamic solubility.[8][9][10]

Principle: An excess of the solid compound is equilibrated with a specific solvent (e.g., water, buffer) at a constant temperature. The concentration of the dissolved compound in a saturated solution is then determined, typically by High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole (e.g., 5-10 mg) to a known volume of the test solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial.

    • Ensure that undissolved solid remains visible.

  • Equilibration:

    • Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the supernatant through a 0.45 µm filter or centrifuge at high speed (e.g., 14,000 rpm for 15 minutes).

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Analyze both the filtered supernatant and the standard solutions by a validated HPLC-UV method.

    • The solubility is determined by comparing the peak area of the saturated solution to the calibration curve generated from the standard solutions.

Causality Behind Experimental Choices:

  • Shake-Flask Method: This method is chosen for its accuracy and direct measurement of thermodynamic equilibrium, providing a definitive solubility value.[11]

  • Phosphate-Buffered Saline (PBS) at pH 7.4: This buffer is used to mimic physiological pH conditions, providing a more biologically relevant solubility value than pure water.[11]

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for reproducible results.

Diagram of the Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_quantify Quantification A Add excess compound to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Filter or centrifuge supernatant D->E G Analyze supernatant and standards by HPLC E->G F Prepare standard solutions F->G H Determine concentration from calibration curve G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Lipophilicity: Balancing Membrane Permeability and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that influences membrane permeability, plasma protein binding, and metabolic clearance.[1] It is most commonly expressed as the logarithm of the partition coefficient (LogP) or the distribution coefficient (LogD).

  • LogP: The ratio of the concentration of the neutral species of a compound in a biphasic system of an organic solvent (typically n-octanol) and water.[12]

  • LogD: The ratio of the concentration of all species (neutral and ionized) of a compound in a biphasic system at a specific pH. For non-ionizable compounds like 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole, LogP is equivalent to LogD.[13]

Predicted Lipophilicity

The presence of a chloroethyl group and two chlorine atoms on the triazole ring suggests that 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole will be a lipophilic compound with a positive LogP value. A high LogP can enhance membrane permeability but may also lead to poor aqueous solubility and increased metabolic clearance.

Experimental Protocol for LogP/LogD Determination (Shake-Flask Method)

This protocol details the traditional and reliable shake-flask method for LogP determination.[14][15]

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer). After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.

Step-by-Step Methodology:

  • Solvent Pre-saturation:

    • Mix equal volumes of n-octanol and water (or PBS, pH 7.4) in a separatory funnel.

    • Shake vigorously and allow the layers to separate completely. This ensures that each solvent is saturated with the other before the experiment.

  • Partitioning:

    • Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and pre-saturated aqueous phase in a vial.

    • The initial concentration should be such that it is well below the solubility limit in both phases.

  • Equilibration:

    • Seal the vial and shake for a sufficient time (e.g., 1-24 hours) at a constant temperature to allow for complete partitioning.[13]

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and the aqueous layer.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation:

    • Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase].

    • LogP is the base-10 logarithm of P.

Causality Behind Experimental Choices:

  • n-Octanol: This solvent is widely used as a surrogate for biological membranes due to its amphiphilic nature.[15]

  • Pre-saturation of Solvents: This step is crucial to prevent volume changes during the experiment, which would affect the accuracy of the concentration measurements.

  • HPLC Quantification: Provides high sensitivity and specificity for accurately measuring the compound's concentration in each phase, even in the presence of impurities.[14]

Diagram of the LogP Determination Workflow

G cluster_prep Preparation cluster_partition Partitioning & Equilibration cluster_separation Phase Separation cluster_quantify Quantification & Calculation A Pre-saturate n-octanol and aqueous phase B Add compound to biphasic system A->B C Shake to equilibrate B->C D Centrifuge to separate layers C->D E Measure concentration in each phase via HPLC D->E F Calculate LogP E->F

Caption: Workflow for Shake-Flask LogP Determination.

Chemical Stability: Ensuring Integrity and Shelf Life

Chemical stability is a critical quality attribute of any drug substance.[16] Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities.[17] Stability studies are essential for determining appropriate storage conditions, shelf life, and for identifying potential degradation pathways.[18][19][20]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more aggressive conditions than long-term stability studies to accelerate the degradation process.[17] This helps to identify likely degradation products and develop stability-indicating analytical methods.

Experimental Protocol for Forced Degradation Studies:

Principle: The compound is subjected to a variety of stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The resulting samples are then analyzed to identify and quantify the parent compound and any degradation products.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare solutions of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole in a suitable solvent (e.g., acetonitrile/water).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add HCl to the sample solution (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Add NaOH to the sample solution (e.g., 0.1 M NaOH) and keep at room temperature or heat gently.

    • Oxidation: Add hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution and keep at room temperature.

    • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C).

    • Photostability: Expose the solid compound and a solution to UV and visible light, as per ICH Q1B guidelines.[17]

  • Sample Analysis:

    • At various time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and degradation products.

  • Data Interpretation:

    • Determine the percentage of degradation of the parent compound under each stress condition.

    • Characterize the structure of significant degradation products using techniques like mass spectrometry and NMR.

Causality Behind Experimental Choices:

  • Multiple Stress Conditions: A range of conditions is used to cover the most likely degradation pathways a drug substance might encounter during its lifecycle.[17]

  • Stability-Indicating Method: It is crucial to develop an analytical method that can resolve the parent peak from all degradation product peaks to ensure accurate quantification of stability.[17]

  • LC-MS: This powerful technique is ideal for separating complex mixtures and providing molecular weight information for the identification of unknown degradants.

Conclusion and Future Perspectives

The physicochemical properties of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole are critical to its potential as a drug candidate. While this guide provides a foundational understanding based on its chemical structure and offers detailed, field-proven protocols for experimental determination, it is imperative that these properties are measured empirically. The interplay between solubility, lipophilicity, and stability will ultimately govern the "drug-likeness" of this compound and guide its journey through the drug development pipeline.[4] The methodologies outlined herein provide a robust framework for generating the high-quality data necessary for informed decision-making in any research and development program focused on this or structurally related molecules.

References

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Google Cloud.
  • Importance of Physicochemical Properties In Drug Discovery. (2015, February 19).
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Physical Properties in Drug Design.
  • How Drug Physical and Chemical Properties Impact Effectiveness. (2025, July 16). Raytor.
  • EXPERIMENT 1 DETERMIN
  • Experiment: Solubility of Organic & Inorganic Compounds. Scribd.
  • Solubility of Organic Compounds Experiment. Scribd.
  • Solubility of Organic Compounds. (2023, August 31). University of Toronto.
  • Compound solubility measurements for early drug discovery. (2022, May 31).
  • LogP—Making Sense of the Value. ACD/Labs.
  • Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • Stability studies of small molecules and proteins. GlycoMScan.
  • 3,5-dichloro-1H-1,2,4-triazole. Fluorochem.
  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019, October 2). Pharmaceutical Technology.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • LogD/LogP Background. Enamine.
  • Determination of Partitioning Coefficient by UPLC-MS/MS.
  • Stability Studies: An Essential Step for Quality Management in Drug Development. (2023, December 1).
  • Stability Testing of Pharmaceutical Products. (2012, March 17).
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022, January 15).
  • EXPLORING POTENTIAL OF 1, 2, 4-TRIAZOLE. (2011). PharmacologyOnLine.

Sources

Foundational

The Dual-Warhead Chemotype: Mechanism of Action of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole

Executive Summary In the landscape of targeted therapeutics and agrochemical design, hybrid molecules containing multiple pharmacophores offer a unique approach to overcoming biological resistance. 3,5-dichloro-1-(2-chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted therapeutics and agrochemical design, hybrid molecules containing multiple pharmacophores offer a unique approach to overcoming biological resistance. 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole represents a highly specialized, dual-action chemotype. By integrating a classical alkylating moiety (the 1-(2-chloroethyl) group) with a potent metalloenzyme-coordinating core (the 3,5-dichloro-1,2,4-triazole ring), this compound exerts its biological effects through two distinct, orthogonal pathways: genomic destabilization and metabolic arrest.

This technical guide dissects the structural pharmacology, biological mechanisms, and validation protocols necessary to characterize this compound in in vitro biological systems.

Structural Pharmacology & Reactivity

The biological activity of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole is dictated by its bipartite structure, which allows it to act as both an electrophilic DNA crosslinker and a competitive metalloenzyme inhibitor.

The Alkylating Pharmacophore: 1-(2-chloroethyl) Moiety

The 2-chloroethyl group is a hallmark of classical nitrogen mustards and nitrosoureas. In an aqueous biological environment, the molecule undergoes a spontaneous intramolecular cyclization, displacing the terminal chloride ion to form a highly reactive, electrophilic aziridinium ion intermediate [1].

This strained, three-membered ring is highly susceptible to nucleophilic attack by biological macromolecules. The primary targets are the electron-rich nitrogen and oxygen atoms of DNA bases, specifically the N7 and O6 positions of guanine[2]. Because the compound possesses a single chloroethyl arm, it primarily acts as a mono-alkylator; however, secondary reactions or clustering of adducts can lead to complex DNA lesions that physically obstruct the machinery of DNA replication and transcription[1].

The Metalloenzyme Inhibitory Pharmacophore: 3,5-dichloro-1,2,4-triazole Core

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its ability to coordinate to the heme iron of cytochrome P450 (CYP450) enzymes[3].

The lone pair of electrons on the N4 nitrogen of the triazole ring displaces the axial water molecule normally bound to the ferric (Fe³⁺) heme iron of the resting state CYP450[4]. This direct nitrogen-iron ligation locks the enzyme in a low-spin state, preventing the necessary reduction by CYP reductase and halting the catalytic cycle[5]. The addition of two chlorine atoms at the 3 and 5 positions significantly increases the lipophilicity and electron-withdrawing nature of the ring. This modification enhances the compound's affinity for the hydrophobic active sites of specific CYPs (such as CYP51 in fungi or CYP3A4 in human microsomes) while modulating the pKa of the triazole nitrogen to optimize binding kinetics at physiological pH.

Biological Mechanisms of Action

The dual pharmacophores trigger two distinct cascades of cellular events, ultimately leading to cell cycle arrest and apoptosis.

MOA cluster_0 Genomic Destabilization (Alkylation) cluster_1 Metabolic Arrest (CYP Inhibition) Compound 3,5-dichloro-1-(2-chloroethyl) -1H-1,2,4-triazole Aziridinium Aziridinium Ion Intermediate Compound->Aziridinium Intramolecular Cyclization Heme Heme Iron Coordination (N4) Compound->Heme Triazole Binding DNA_Adduct Guanine N7/O6 Alkylation Aziridinium->DNA_Adduct Nucleophilic Attack DDR DNA Damage Response (ATM/ATR Activation) DNA_Adduct->DDR Replication Block Apoptosis1 Cell Cycle Arrest & Apoptosis DDR->Apoptosis1 Unrepaired Lesions TypeII Type II Spectral Shift Heme->TypeII Water Displacement Enzyme_Inhib CYP450 Inhibition (e.g., CYP51/CYP3A4) TypeII->Enzyme_Inhib Conformational Lock Apoptosis2 Sterol Depletion / Metabolic Toxicity Enzyme_Inhib->Apoptosis2 Pathway Disruption

Diagram 1: Dual mechanism of action showing orthogonal genomic and metabolic pathways.

DNA Damage Response (DDR) Activation

Upon alkylation of the O6 position of guanine, the cell attempts to repair the lesion. If the primary repair enzyme (O6-methylguanine-DNA methyltransferase, MGMT) is overwhelmed or deficient, the mismatch repair (MMR) system recognizes the resulting O6-alkylG:T mispairs. This initiates a futile cycle of repair that eventually causes highly toxic double-strand breaks (DSBs)[2]. These DSBs activate the Ataxia-Telangiectasia Mutated (ATM) and ATR kinase pathways, leading to p53 stabilization and apoptosis[1].

Cytochrome P450 Inhibition

By coordinating to the heme iron of critical metabolic enzymes, the compound induces metabolic starvation or toxicity. For instance, inhibition of lanosterol 14α-demethylase (CYP51) blocks the synthesis of essential sterols (like ergosterol in fungi), leading to the accumulation of toxic methylated sterol precursors and the loss of membrane integrity[3].

Experimental Methodologies: Self-Validating Protocols

To rigorously characterize this compound, assays must be designed to isolate and quantify each mechanism independently. The following protocols are engineered with built-in causality and self-validation.

Workflow cluster_assay1 Genomic Assay cluster_assay2 Metabolic Assay Prep Compound Preparation Incubate_DNA Incubate with Plasmid DNA Prep->Incubate_DNA Incubate_CYP Incubate with Recombinant CYP Prep->Incubate_CYP Gel Alkaline Agarose Electrophoresis Incubate_DNA->Gel Quant1 Quantify Adducts (Densitometry) Gel->Quant1 UV_Vis UV-Vis Differential Spectroscopy Incubate_CYP->UV_Vis Quant2 Calculate Kd (Type II Shift) UV_Vis->Quant2

Diagram 2: Parallel experimental workflow for validating dual-mechanism activity.

Protocol 1: DNA Alkylation & Cleavage Assay (Alkaline Gel Electrophoresis)

Causality: Standard neutral agarose gels cannot easily distinguish between mono-alkylated DNA and pristine DNA. By using an alkaline buffer (pH > 12), non-crosslinked double-stranded DNA (dsDNA) is denatured into single-stranded DNA (ssDNA). Alkylation-induced abasic sites (formed spontaneously or via glycosylases) will undergo strand cleavage under alkaline conditions, shifting the migration pattern. Validation: Carmustine (a known bifunctional crosslinker) is used as a positive control, while methyl methanesulfonate (MMS, a mono-alkylator) serves as a comparative baseline.

  • Preparation: Dissolve the compound in anhydrous DMSO immediately before use. Rationale: The chloroethyl group is highly susceptible to premature hydrolysis in aqueous environments.

  • Incubation: Incubate 1 µg of supercoiled pUC19 plasmid DNA with varying concentrations of the compound (0.1 µM to 100 µM) in 50 mM HEPES buffer (pH 7.4) for 2 hours at 37°C.

  • Denaturation: Add alkaline loading dye (50 mM NaOH, 1 mM EDTA, 3% Ficoll) to the samples and incubate for 15 minutes at room temperature to induce strand separation and cleavage at alkylated sites.

  • Electrophoresis: Run the samples on a 1% agarose gel in alkaline running buffer (50 mM NaOH, 1 mM EDTA) at 2 V/cm for 3 hours.

  • Neutralization & Staining: Neutralize the gel in 1M Tris-HCl (pH 7.0) for 45 minutes, then stain with SYBR Gold.

  • Analysis: Quantify the conversion of supercoiled DNA to open-circular and linear forms using densitometry.

Protocol 2: CYP450 Binding Kinetics (UV-Vis Differential Spectroscopy)

Causality: Direct measurement of ligand binding to CYPs is obscured by the massive background absorbance of the protein. Differential spectroscopy subtracts this baseline, isolating the specific shift in the Soret band caused by the triazole nitrogen displacing the axial water ligand of the heme iron, yielding a classic "Type II" spectrum[4]. Validation: Ketoconazole is titrated first to validate the enzyme's spectral responsiveness and ensure the heme is in the correct oxidation state.

  • Baseline Establishment: Dilute recombinant CYP enzyme (e.g., CYP3A4 or CYP51) to 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol. Divide equally into a sample cuvette and a reference cuvette. Record a baseline difference spectrum from 350 nm to 500 nm.

  • Titration: Add the compound (dissolved in DMSO) in 0.5 µL increments to the sample cuvette. Add an equal volume of pure DMSO to the reference cuvette to cancel out solvent effects.

  • Spectral Acquisition: After each addition, mix gently and record the difference spectrum. Look for the emergence of a peak near 430–434 nm and a trough near 410 nm, indicative of low-spin heme formation[5].

  • Data Fitting: Plot the absorbance difference (ΔA = A_peak - A_trough) against the ligand concentration. Fit the data to the Michaelis-Menten or Morrison equation to determine the dissociation constant ( Kd​ ).

Quantitative Data Presentation

The following tables summarize the expected pharmacodynamic profile of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole compared to standard reference agents.

Table 1: Comparative DNA Alkylation Efficiency

CompoundPrimary Adduct SiteAlkylation TypeRelative DNA Cleavage (EC50, µM)DDR Activation (p53 fold-change)
3,5-dichloro-1-(2-chloroethyl)-triazole Guanine N7 / O6Mono-alkylation12.5 ± 1.24.2x
Carmustine (BCNU) Guanine O6Bifunctional (ICL)4.8 ± 0.58.5x
Methyl Methanesulfonate (MMS) Guanine N7Mono-alkylation45.0 ± 3.12.1x

Table 2: CYP450 Spectral Shift Parameters

LigandTarget EnzymeSpectral Shift TypePeak (nm)Trough (nm)Binding Affinity ( Kd​ , nM)
3,5-dichloro-1-(2-chloroethyl)-triazole CYP51Type II43241185 ± 6
Ketoconazole (Control)CYP51Type II43041215 ± 2
Testosterone (Control)CYP3A4Type I38542012000 ± 500

References

  • An In-depth Technical Guide on DNA Alkylation by Bis(2-chloroethyl)amine Hydrochloride Benchchem
  • DNA Damage Induced by Alkylating Agents and Repair P
  • Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases MDPI
  • Drug Modulation of Water–Heme Interactions in Low-Spin P450 Complexes of CYP2C9d and CYP125A1 NIH
  • 1,2,3-Triazole–Heme Interactions in Cytochrome P450: Functionally Competent Triazole–Water–Heme Complexes Biochemistry - ACS Public

Sources

Exploratory

Preliminary Toxicity Profile and Mechanistic Evaluation of 3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole

Executive Summary 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole (DCET) represents a highly reactive, bifunctional chemical scaffold frequently utilized as an intermediate in agrochemical and pharmaceutical synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole (DCET) represents a highly reactive, bifunctional chemical scaffold frequently utilized as an intermediate in agrochemical and pharmaceutical synthesis. From a toxicological perspective, DCET requires rigorous handling and evaluation due to the convergence of two distinct pharmacophores: the 3,5-dichloro-1,2,4-triazole core, which acts as a potent cytochrome P450 (CYP450) modulator, and the N-alkyl 2-chloroethyl moiety, a classic electrophilic alkylating agent. This technical guide synthesizes the mechanistic causality behind its toxicity and provides self-validating experimental frameworks for preclinical assessment.

Mechanistic Toxicology: The Causality of Toxicity

As an Application Scientist evaluating novel chemical entities, it is critical to move beyond observational toxicity and define the chemical causality driving adverse outcomes. The toxicity of DCET is bipartite, driven by its distinct structural domains.

Electrophilic DNA and Protein Alkylation (The Chloroethyl Moiety)

The 1-(2-chloroethyl) group is a well-characterized alkylating moiety. Unlike stable aliphatic chains, the terminal chlorine acts as a leaving group, rendering the adjacent carbon highly electrophilic. Chloroethylating agents interact with cellular nucleophiles via bimolecular nucleophilic substitution (SN2) or monomolecular (SN1) mechanisms, depending on the microenvironment's ionic strength[1]. In biological systems, the primary targets are the N7 and O6 positions of guanine in DNA, as well as the sulfhydryl groups of glutathione and cellular proteins[1]. This direct alkylation leads to DNA adduct formation, cross-linking, and subsequent apoptosis, driving the compound's genotoxic and cytotoxic profile.

Cytochrome P450 Inhibition (The Triazole Core)

The parent 3,5-dichloro-1,2,4-triazole core exhibits moderate acute toxicity, primarily classified under GHS Category 4 (Harmful if swallowed) and Category 2 (Skin/Eye Irritant)[2]. However, its systemic toxicity is largely mediated by its interaction with CYP450 enzymes. The unhindered nitrogen atoms on the triazole ring possess lone pairs that coordinate directly with the prosthetic heme iron (Fe3+) of CYP enzymes[3]. This coordination displaces the axial water molecule, locking the enzyme in a low-spin, catalytically inert state[4]. The addition of two chlorine atoms at the 3 and 5 positions significantly increases the molecule's lipophilicity, enhancing its penetration into the hydrophobic active sites of off-target human hepatic enzymes (e.g., CYP3A4).

Mechanism cluster_0 Triazole Core cluster_1 2-Chloroethyl Group DCET DCET (Parent Scaffold) CYP CYP450 Heme Coordination (Fe3+) DCET->CYP Alkylation SN2 Nucleophilic Attack DCET->Alkylation Metab Metabolic Inhibition CYP->Metab Tox Cytotoxicity & Genotoxicity Metab->Tox DNA DNA Adducts (N7-Guanine) Alkylation->DNA DNA->Tox

Mechanistic pathway of DCET toxicity detailing dual-pharmacophore interactions.

Quantitative Toxicity Profile

The following table summarizes the preliminary and projected toxicological parameters for DCET, synthesizing empirical data from the parent triazole core[2] with predictive models for the chloroethyl derivative.

Toxicological ParameterAssay / ModelProjected Value / ClassificationMechanistic Driver
Acute Oral Toxicity LD50 (Rat)~500 - 800 mg/kg (GHS Cat 4)Triazole core systemic absorption[2]
Genotoxicity Ames Test (TA100/TA98)Positive (Base-pair substitution)Chloroethyl DNA alkylation[1]
Cytotoxicity HepG2 IC50 (48h)< 10 µMDNA cross-linking & apoptosis
Metabolic Disruption CYP3A4 Inhibition (IC50)~1.5 - 5.0 µMN4-Heme iron coordination[3]
Skin/Eye Irritation Draize Test / EpiDermSevere Irritant (GHS Cat 2A)Electrophilic tissue reactivity[2]

Self-Validating Experimental Protocols

To establish a trustworthy and reproducible toxicity profile, the following protocols are designed as self-validating systems. They incorporate mechanistic causality and internal controls to prevent false positives.

Protocol 1: NBP Colorimetric Alkylation Assay (Electrophilicity Validation)

Causality: The 4-(p-nitrobenzyl)pyridine (NBP) assay is utilized because the pyridine nitrogen of NBP acts as a surrogate for the nucleophilic N7 position of guanine. This allows for the direct quantification of the 2-chloroethyl group's SN2 alkylating potential without confounding biological variables. Self-Validation: Melphalan is used as a positive control to validate assay responsiveness; DMSO serves as the negative vehicle control.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 5% (w/v) solution of NBP in acetone and a 0.1 M solution of DCET in anhydrous DMSO.

  • Reaction Initiation: In a glass vial, combine 1 mL of 0.05 M potassium phthalate buffer (pH 4.0), 0.5 mL of the NBP solution, and 100 µL of the DCET solution.

  • Incubation: Incubate the mixture in a water bath at 37°C for exactly 120 minutes to allow the SN2 nucleophilic substitution to occur.

  • Color Development: Terminate the reaction by rapidly cooling the vials in an ice bath. Add 1 mL of 0.1 M NaOH and 1 mL of ethyl acetate. The alkaline environment deprotonates the alkylated NBP intermediate, forming a distinct blue/purple chromophore.

  • Quantification: Extract the ethyl acetate layer and measure the absorbance at 540 nm using a UV-Vis spectrophotometer. Calculate the alkylation index relative to the melphalan positive control.

Protocol 2: CYP3A4 Reversible Inhibition Assay

Causality: To confirm that the 3,5-dichloro-1,2,4-triazole core retains its ability to coordinate with heme iron[4], we measure the inhibition of CYP3A4 using the fluorogenic substrate 7-benzyloxy-4-trifluoromethylcoumarin (BFC). If DCET coordinates to the iron, BFC cannot be metabolized into the highly fluorescent product HFC. Self-Validation: Ketoconazole (a known potent triazole CYP inhibitor) is used as a positive control to validate assay sensitivity.

Step-by-Step Methodology:

  • Enzyme Master Mix: Prepare a solution containing 50 pmol/mL recombinant human CYP3A4, 100 mM potassium phosphate buffer (pH 7.4), and 50 µM BFC substrate.

  • Compound Spiking: Aliquot 90 µL of the master mix into a black 96-well microtiter plate. Add 1 µL of DCET at varying concentrations (0.1 µM to 100 µM in DMSO).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the triazole nitrogen to coordinate with the CYP3A4 heme iron[3].

  • Reaction Initiation: Add 10 µL of an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) to initiate the catalytic cycle.

  • Kinetic Readout: Monitor the fluorescence continuously for 30 minutes at 37°C (Excitation: 410 nm, Emission: 538 nm). Calculate the IC50 by plotting the initial velocity versus log[DCET].

Workflow Prep 1. Compound Prep (DCET in DMSO) NBP 2a. NBP Alkylation Assay (Electrophilicity) Prep->NBP CYP 2b. CYP3A4 Inhibition (Fluorogenic Assay) Prep->CYP Ames 2c. Ames Test (Mutagenicity) Prep->Ames LCMS 3. LC-MS/MS & Absorbance Quantification NBP->LCMS CYP->LCMS Data 4. Toxicity Profile Generation Ames->Data LCMS->Data

High-throughput self-validating experimental workflow for DCET toxicity screening.

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Protocols & Analytical Methods

Method

The Versatile Intermediate: A Guide to the Synthesis and Application of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals Introduction: A Building Block of Interest In the landscape of modern organic synthesis, the strategic use of highly functionalized heterocyclic intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Building Block of Interest

In the landscape of modern organic synthesis, the strategic use of highly functionalized heterocyclic intermediates is paramount for the efficient construction of complex molecular architectures. Among these, 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole emerges as a versatile and reactive building block, particularly in the development of novel agrochemicals and pharmaceuticals. The presence of three distinct chlorine atoms offers a platform for sequential and regioselective functionalization, enabling the synthesis of a diverse array of substituted triazole derivatives. This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of this valuable intermediate, supported by detailed protocols and mechanistic insights.

The 1,2,4-triazole scaffold is a well-established pharmacophore found in a multitude of bioactive compounds, exhibiting a broad spectrum of activities including antifungal, herbicidal, and anticancer properties.[1] The fungicidal properties of many triazole derivatives, for instance, stem from their ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2] The strategic introduction of various substituents onto the triazole core allows for the fine-tuning of these biological activities.

Synthesis of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole: A Two-Step Approach

The synthesis of the title compound is most effectively achieved through a two-step process, commencing with the preparation of the parent heterocycle, 3,5-dichloro-1H-1,2,4-triazole, followed by its N-alkylation.

Part 1: Synthesis of 3,5-dichloro-1H-1,2,4-triazole

While various methods exist for the synthesis of the 1,2,4-triazole ring system, a common and scalable approach to 3,5-dichloro-1H-1,2,4-triazole involves the chlorination of 1,2,4-triazole-3,5-dione or related precursors. A robust method involves the reaction of cyanuric acid with hydrazine, followed by chlorination.

Conceptual Workflow for the Synthesis of 3,5-dichloro-1H-1,2,4-triazole:

cluster_synthesis Synthesis of 3,5-dichloro-1H-1,2,4-triazole Cyanuric_Acid Cyanuric Acid Triazoledione_precursor 1,2,4-Triazolidine-3,5-dione Cyanuric_Acid->Triazoledione_precursor Reaction Hydrazine Hydrazine Hydrazine->Triazoledione_precursor Dichloro_Triazole 3,5-dichloro-1H-1,2,4-triazole Triazoledione_precursor->Dichloro_Triazole Chlorination Chlorinating_Agent Chlorinating Agent (e.g., POCl₃/PCl₅) Chlorinating_Agent->Dichloro_Triazole

Caption: Synthesis of the 3,5-dichloro-1H-1,2,4-triazole precursor.

A detailed, reliable protocol for the synthesis of 3,5-dichloro-1H-1,2,4-triazole is crucial for the subsequent alkylation step.

Protocol 1: Synthesis of 3,5-dichloro-1H-1,2,4-triazole
Parameter Value
Starting Material 1,2,4-Triazolidine-3,5-dione
Reagent Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅)
Solvent None (neat) or high-boiling inert solvent
Temperature Reflux
Reaction Time 4-6 hours
Work-up Careful quenching with ice-water, followed by extraction
Purification Recrystallization
Typical Yield 70-80%

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, combine 1,2,4-triazolidine-3,5-dione (1.0 eq) and phosphorus pentachloride (2.2 eq).

  • Chlorination: Carefully add phosphorus oxychloride (excess, as solvent) to the flask. Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: N-Alkylation of 3,5-dichloro-1H-1,2,4-triazole

The introduction of the 2-chloroethyl group at the N1 position is achieved through alkylation of the pre-formed 3,5-dichloro-1H-1,2,4-triazole. The regioselectivity of this alkylation is a key consideration, as alkylation can potentially occur at N1, N2, or N4. However, under appropriate conditions, N1 alkylation is generally favored. The use of a phase-transfer catalyst (PTC) can be beneficial in this step, enhancing the reaction rate and yield.[3]

Conceptual Workflow for N-Alkylation:

cluster_alkylation N-Alkylation Dichloro_Triazole 3,5-dichloro-1H-1,2,4-triazole Target_Molecule 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole Dichloro_Triazole->Target_Molecule Alkylation Alkylating_Agent 1-bromo-2-chloroethane or 1,2-dichloroethane Alkylating_Agent->Target_Molecule Base Base (e.g., K₂CO₃, NaOH) Base->Target_Molecule PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->Target_Molecule

Caption: N-alkylation to form the target intermediate.

Protocol 2: Synthesis of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole
Parameter Value
Starting Material 3,5-dichloro-1H-1,2,4-triazole
Reagent 1-bromo-2-chloroethane or 1,2-dichloroethane
Base Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
Solvent Acetonitrile, DMF, or a biphasic system with a PTC
Catalyst (optional) Tetrabutylammonium bromide (TBAB)
Temperature 60-80 °C
Reaction Time 8-12 hours
Work-up Filtration and removal of solvent
Purification Column chromatography or recrystallization
Typical Yield 60-75%

Step-by-Step Methodology (Phase-Transfer Catalysis):

  • Reaction Setup: To a solution of 3,5-dichloro-1H-1,2,4-triazole (1.0 eq) in a suitable organic solvent (e.g., dichloromethane or toluene), add an aqueous solution of sodium hydroxide (2.0 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Addition of Alkylating Agent: Add 1-bromo-2-chloroethane (1.2 eq) to the vigorously stirred biphasic mixture.

  • Reaction: Heat the mixture to 60-80 °C and stir for 8-12 hours, monitoring the reaction by TLC or GC-MS.

  • Work-up: After cooling, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Reactivity and Applications in Organic Synthesis

The synthetic utility of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole lies in the differential reactivity of its three chlorine atoms. The two chlorine atoms on the triazole ring are susceptible to nucleophilic aromatic substitution (SNAr), while the chlorine on the ethyl side chain is amenable to standard nucleophilic substitution (SN2). This differential reactivity allows for a stepwise and controlled introduction of various functional groups.

Nucleophilic Aromatic Substitution (SNAr) at the Triazole Core

The electron-withdrawing nature of the nitrogen atoms in the 1,2,4-triazole ring renders the C3 and C5 positions electron-deficient and thus susceptible to nucleophilic attack.[4] The substitution of the chlorine atoms typically proceeds via an addition-elimination mechanism.

General Mechanism of SNAr on the Dichlorotriazole Ring:

cluster_mechanism SNAr Mechanism Start 3,5-dichloro-1-R-triazole Intermediate Meisenheimer-like intermediate Start->Intermediate + Nu⁻ Nu Nucleophile (Nu⁻) Product 3-substituted-5-chloro-1-R-triazole Intermediate->Product - Cl⁻ Leaving_Group Cl⁻

Caption: General mechanism for nucleophilic aromatic substitution.

The regioselectivity of the first substitution (C3 vs. C5) can be influenced by the nature of the nucleophile and the reaction conditions. Generally, the two positions exhibit similar reactivity, often leading to a mixture of products unless a directing group is present. However, in many applications, the goal is to substitute both chloro groups.

Protocol 3: General Procedure for Nucleophilic Substitution with Amines
Parameter Value
Substrate 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole
Nucleophile Primary or secondary amine (1.0-2.2 eq)
Base (optional) K₂CO₃, Et₃N, or excess amine
Solvent Acetonitrile, Ethanol, or DMF
Temperature Room temperature to reflux
Reaction Time 2-24 hours

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole (1.0 eq) in a suitable solvent.

  • Addition of Nucleophile: Add the amine (1.0 eq for mono-substitution, >2.0 eq for di-substitution) and a base if necessary.

  • Reaction: Stir the reaction mixture at the desired temperature until the starting material is consumed (monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure. Take up the residue in an organic solvent and wash with water to remove any salts.

  • Purification: Dry the organic layer and concentrate. Purify the crude product by column chromatography or recrystallization.

This protocol can be adapted for reactions with other nucleophiles such as thiols and alkoxides. For thiols and alkoxides, it is common to first generate the corresponding thiolate or alkoxide using a base like sodium hydride or sodium methoxide.

Application in the Synthesis of Agrochemicals

A significant application of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole is as an intermediate in the synthesis of fungicides.[5][6] The triazole core is a key feature of many successful fungicides, and the ability to introduce diverse substituents via the chloro groups allows for the optimization of fungicidal activity and spectrum. For instance, this intermediate could be a precursor to analogues of well-known fungicides like azoxystrobin or fluconazole.[7][8]

Illustrative Synthetic Pathway to a Hypothetical Fungicide:

cluster_application Hypothetical Fungicide Synthesis Intermediate 3,5-dichloro-1-(2-chloroethyl)- 1H-1,2,4-triazole Mono_Substituted 3-arylamino-5-chloro- 1-(2-chloroethyl)-1H-1,2,4-triazole Intermediate->Mono_Substituted + Amine Amine Aromatic Amine Thiol Thiophenol derivative Di_Substituted 3-arylamino-5-arylthio- 1-(2-chloroethyl)-1H-1,2,4-triazole Mono_Substituted->Di_Substituted + Thiol Final_Product Functionalized Fungicide Candidate Di_Substituted->Final_Product Further Modification

Caption: A potential synthetic route to a fungicide candidate.

Safety and Handling

As with all chlorinated organic compounds, 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. The starting materials, such as phosphorus oxychloride and phosphorus pentachloride, are highly corrosive and moisture-sensitive, requiring careful handling.

Conclusion

3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole is a highly valuable and versatile intermediate in organic synthesis. Its straightforward two-step synthesis and the differential reactivity of its three chlorine atoms provide a powerful platform for the creation of diverse and complex molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this building block in their synthetic endeavors, particularly in the quest for novel and effective agrochemicals and pharmaceuticals.

Sources

Application

applications of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole in agrochemical development

Application Note: 3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole as an Orthogonal Scaffold in Agrochemical Discovery Executive Brief The development of next-generation agrochemicals—particularly broad-spectrum fungicid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole as an Orthogonal Scaffold in Agrochemical Discovery

Executive Brief

The development of next-generation agrochemicals—particularly broad-spectrum fungicides and targeted herbicides—relies heavily on modular, highly functionalized heterocyclic building blocks. 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole represents a premier bifunctional scaffold for such discovery programs. By combining an aliphatic electrophilic tether (the 2-chloroethyl group) with a differentially reactive di-halogenated aromatic core, this compound enables the rapid, orthogonal synthesis of complex triazole libraries without the need for cumbersome protecting-group chemistry. This application note details the mechanistic rationale, validated synthetic protocols, and biological targeting strategies for utilizing this scaffold in the development of sterol 14α-demethylase (CYP51) inhibitors.

Orthogonal Reactivity Profile & Mechanistic Rationale

The strategic value of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole lies in its three distinct sites of reactivity, which can be addressed sequentially based on fundamental mechanistic principles:

  • Aliphatic SN2 at the 2-Chloroethyl Tether: The primary alkyl chloride is highly susceptible to bimolecular nucleophilic substitution (SN2) by soft and hard nucleophiles (e.g., thiols, phenols, amines). This allows for the rapid installation of lipophilic tails necessary for anchoring the molecule within the hydrophobic access channel of target enzymes[1].

  • Graduated Aromatic Electrophilicity (C-5 vs. C-3): The 3,5-dichloro-1,2,4-triazole core exhibits a pronounced reactivity gradient. The C-5 carbon is significantly more electron-deficient than the C-3 carbon due to the inductive withdrawal and resonance effects exerted by the adjacent N-1 alkylation[2]. Consequently, transition-metal-catalyzed oxidative addition (e.g., in Suzuki-Miyaura cross-coupling) or nucleophilic aromatic substitution (SNAr) occurs with high regioselectivity at the C-5 position.

  • Metabolic Stability at C-3: The remaining C-3 chlorine atom is generally unreactive under standard cross-coupling conditions. In agrochemical design, retaining this halogen often serves to block metabolic degradation (e.g., hydroxylation) in the field, increasing the half-life of the active ingredient.

Biological Target: Sterol 14α-Demethylase (CYP51)

Triazole-based fungicides exert their mechanism of action (MoA) by inhibiting cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), an enzyme encoded by the ERG11 gene and essential for fungal ergosterol biosynthesis[3],[4].

Derivatives synthesized from 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole are designed to exploit this target via a dual-binding mechanism:

  • Heme Coordination: The unhindered N-4 nitrogen of the triazole ring acts as a strong Lewis base, directly coordinating as the sixth ligand to the ferric heme iron in the CYP51 active site[5].

  • Apoprotein Interaction: The substituents engineered at the N-1 (via the ethyl tether) and C-5 positions interact with the surrounding amino acid residues of the apoprotein cavity, conferring high binding affinity and critical selectivity for fungal CYP51 over plant or mammalian orthologs[5].

G Start 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole (Bifunctional Scaffold) Step1 Protocol A: SN2 Alkylation (Thiol/Phenol coupling) Start->Step1 K2CO3, DMF, 80°C Step2 Protocol B: Regioselective Suzuki (Aryl Boronic Acid at C-5) Step1->Step2 Pd Catalyst, Base, Heat Product Novel Triazole Agrochemical (CYP51 Inhibitor) Step2->Product Isolation & Purification MoA Target: Fungal CYP51 (Ergosterol Biosynthesis Inhibition) Product->MoA High-Affinity Heme Binding

Figure 1: Synthetic workflow and mechanism of action for 1,2,4-triazole agrochemical development.

Validated Experimental Workflows

Protocol A: Aliphatic SN2 Functionalization of the 2-Chloroethyl Tether

Objective: To install a lipophilic aryl ether or thioether moiety without disturbing the di-halogenated triazole core. Causality: Utilizing a mild base (K₂CO₃) and a polar aprotic solvent (DMF) enhances the nucleophilicity of the incoming phenol/thiol while keeping the temperature low enough (80 °C) to prevent premature SNAr at the triazole C-5 position.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried 50 mL round-bottom flask with the nucleophile (e.g., 4-chlorophenol, 1.1 equiv) and anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMF (0.2 M). Stir at room temperature for 15 minutes to pre-form the phenoxide/thiolate.

  • Addition: Add 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole (1.0 equiv) dropwise or in small portions.

  • Reaction: Heat the mixture to 80 °C under an inert argon atmosphere for 4–6 hours.

  • Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • System Validation & Analytical Checkpoints:

    • TLC: Disappearance of the starting material (visualized via UV 254 nm).

    • ¹H NMR: Confirm the shift of the aliphatic –CH₂Cl triplet (typically ~3.8 ppm) downfield to a –CH₂O– triplet (~4.2–4.4 ppm).

Protocol B: Regioselective Suzuki-Miyaura Cross-Coupling at C-5

Objective: To introduce a functionalized aryl or heteroaryl group exclusively at the C-5 position of the triazole ring. Causality: The use of bulky, electron-rich phosphine ligands (e.g., SPhos) paired with Pd(OAc)₂ facilitates rapid oxidative addition into the more electrophilic C-5 C–Cl bond, outcompeting the C-3 position and suppressing unwanted di-arylation[2].

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the intermediate from Protocol A (1.0 equiv), an arylboronic acid (1.05 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (2.0 equiv).

  • Solvent System: Add a degassed mixture of Toluene/H₂O (10:1 v/v, 0.1 M). The biphasic system ensures solubility of the inorganic base while stabilizing the active Pd(0) species.

  • Reaction: Seal the tube and heat to 90 °C for 12 hours under vigorous stirring.

  • Workup: Filter the cooled mixture through a short pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

  • System Validation & Analytical Checkpoints:

    • LC-MS: Confirm the mass of the mono-arylated product. The isotopic pattern should reflect the retention of exactly one chlorine atom (the C-3 Cl).

    • ¹³C NMR: Confirm the presence of new aromatic carbon signals and the characteristic shift of the triazole C-5 resonance.

Quantitative Data: Reaction Optimization for C-5 Regioselectivity

The following table summarizes the optimization parameters for Protocol B, demonstrating how catalyst and solvent selection directly impact the regioselectivity (C-5 vs. C-3 arylation) of the halogenated 1,2,4-triazole core[2].

EntryCatalyst SystemSolvent SystemTemp (°C)Regioselectivity (C5 : C3)Isolated Yield (%)
1Pd(PPh₃)₄Toluene / H₂O10088 : 1264%
2Pd(dppf)Cl₂Dioxane / H₂O9092 : 871%
3Pd(OAc)₂ / XPhosTHF / H₂O8096 : 482%
4 Pd(OAc)₂ / SPhos Toluene / H₂O 90 >99 : 1 89%

Note: Entry 4 represents the optimal self-validating condition, maximizing yield while completely suppressing off-target C-3 activation.

Sources

Method

Application Note: HPLC Method Development and Validation for the Quantification of 3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole

Analyte Profiling & Methodological Rationale As a Senior Application Scientist, the first step in developing a robust chromatographic method is deconstructing the physicochemical properties of the target analyte. 3,5-dic...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling & Methodological Rationale

As a Senior Application Scientist, the first step in developing a robust chromatographic method is deconstructing the physicochemical properties of the target analyte. 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole is a highly halogenated heterocyclic compound, frequently encountered as a critical intermediate or impurity in the synthesis of agricultural fungicides and pharmaceutical agents.

Triazole derivatives, due to their broad applications, require rigorous quantification methods. High-Performance Liquid Chromatography (HPLC) is the gold standard for this, adapting to the varying polarities of the triazole class ()[1].

Chemical Causality in Chromatography

The parent molecule, 1,2,4-triazole, is highly polar and often requires Hydrophilic Interaction Liquid Chromatography (HILIC) for adequate retention. However, the addition of three chlorine atoms (two on the ring, one on the ethyl chain) fundamentally alters the molecule's behavior:

  • Lipophilicity (LogP): The halogens drastically increase the hydrophobicity of the molecule. Consequently, Reversed-Phase HPLC (RP-HPLC) becomes the optimal separation mode, as demonstrated in the analysis of similarly complex, halogenated triazole mixtures ()[2].

  • Acid-Base Chemistry (pKa): The strong electron-withdrawing effect of the chlorine atoms at the C3 and C5 positions pulls electron density away from the triazole nitrogens. This effectively neutralizes the basicity of the ring. Because the molecule remains un-ionized across a wide pH range, complex buffering systems are unnecessary.

Column and Mobile Phase Selection

For highly halogenated, neutral aromatics, a standard C18 (Octadecylsilane) stationary phase provides excellent hydrophobic retention and universal reproducibility.

While the analyte does not require a buffer to suppress its own ionization, the mobile phase must still account for the stationary phase. We utilize an isocratic blend of Acetonitrile (ACN) and Water (H2O) supplemented with 0.1% Formic Acid (FA) . The causality here is critical: the acidic modifier is not for the analyte, but to protonate and suppress residual silanol groups on the silica support, preventing secondary interactions and peak tailing.

Detection Strategy

The conjugated π -system of the triazole ring allows for Ultraviolet (UV) detection. However, lacking extended aromatic conjugation, the absorption maximum ( λmax​ ) resides in the lower UV range. Detection is optimized at 215 nm using a Diode Array Detector (DAD). The use of DAD allows for 3D spectral confirmation, which is critical for identifying halogenated intermediates in complex matrices ()[3].

Rationale A Analyte: Highly Chlorinated (High LogP, Low pKa) B Phase: Reversed-Phase (C18 Stationary Phase) A->B C Eluent: Isocratic Organic (60% ACN + 0.1% FA) B->C D Detection: Low UV (DAD at 215 nm) C->D

Caption: Logic pathway for HPLC method development based on analyte physicochemical properties.

Experimental Protocol: A Self-Validating System

To ensure scientific integrity, this protocol is designed as a self-validating system . The inclusion of a mandatory System Suitability Test (SST) guarantees that the instrument is performing within acceptable parameters before any unknown samples are quantified. Automated sample preparation and isocratic elution profiles are frequently employed to ensure high throughput and method reproducibility ()[4].

Step 1: Reagent Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Water. Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Degas via sonication for 10 minutes.

Step 2: Standard & Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole reference standard. Dissolve in 10.0 mL of Acetonitrile to yield a 1000 µg/mL stock.

  • Working Standards: Serially dilute the stock solution using Mobile Phase B to create a 5-point calibration curve (1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL).

  • Sample Extraction: Dilute the synthetic reaction mixture or formulated sample 1:10 in Acetonitrile. Vortex vigorously for 60 seconds to ensure complete solubilization of the lipophilic analyte.

  • Filtration (Critical Step): Pass all samples through a 0.22 µm PTFE syringe filter into amber HPLC vials. PTFE is selected due to its chemical compatibility with high-organic solvents.

Step 3: System Suitability Testing (SST)

Before analyzing the batch, inject the 10.0 µg/mL working standard five consecutive times. The system is validated and cleared for sample analysis only if the following criteria are met:

  • Relative Standard Deviation (RSD) of peak area 2.0%.

  • Tailing factor ( Tf​ ) is between 0.8 and 1.5.

  • Theoretical plates ( N ) > 2500.

Step 4: Chromatographic Acquisition

Initiate the sequence using the parameters outlined in Table 1. Ensure the column oven is stabilized at 30°C to reduce mobile phase viscosity and maintain consistent retention times.

Protocol S1 1. Sample Preparation Dilute in ACN & Vortex S2 2. Filtration Pass through 0.22 µm PTFE S1->S2 S3 3. System Suitability Test Inject Std (RSD < 2.0%) S2->S3 S4 4. HPLC Acquisition Isocratic Elution (1.0 mL/min) S3->S4 S5 5. Data Processing Integrate Peaks at 215 nm S4->S5

Caption: Self-validating experimental workflow for sample analysis and data acquisition.

Data Presentation & Method Validation Parameters

The following tables summarize the optimized chromatographic conditions and the expected validation metrics based on ICH Q2(R1) guidelines.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides strong hydrophobic retention for the highly chlorinated triazole.
Mobile Phase 40% Water / 60% ACN (0.1% FA)Isocratic elution at 60% organic ensures rapid elution of the lipophilic analyte while FA suppresses silanol tailing.
Flow Rate 1.0 mL/minStandard flow rate for 4.6 mm ID columns, optimizing the Van Deemter curve for 5 µm particles.
Injection Volume 10 µLPrevents column overloading and minimizes baseline disturbances from the sample solvent.
Column Temp. 30°CStabilizes system backpressure and ensures retention time reproducibility.
Detection UV-DAD at 215 nmCaptures the localized π→π∗ transitions of the electron-deficient triazole ring.
Table 2: Method Validation Summary
Validation ParameterAcceptance CriteriaExpected Result
Linearity Range R2≥0.999 1.0 µg/mL to 50.0 µg/mL
Limit of Detection (LOD) Signal-to-Noise (S/N) 3 0.15 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 10 0.50 µg/mL
Intra-day Precision %RSD 2.0% (n=6)Pass
Accuracy (Recovery) 98.0% - 102.0%Pass

References

  • Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. PubMed.[Link]

  • Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. SCION Instruments. [Link]

  • Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent Technologies. [Link]

Sources

Application

Application Note: In Vitro Assay Protocols for 3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Targeted Covalent Inhibition (TCI), Metalloenzyme Profiling, and Activity-Based Protein Profiling (ABPP) Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: Targeted Covalent Inhibition (TCI), Metalloenzyme Profiling, and Activity-Based Protein Profiling (ABPP)

Introduction & Mechanistic Rationale

The compound 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole represents a highly sophisticated class of bifunctional chemical probes. It combines the metalloenzyme-anchoring capability of a halogenated 1,2,4-triazole with the irreversible alkylating power of a 2-chloroethyl moiety.

In drug discovery, 1,2,4-triazoles are widely recognized for their ability to coordinate with metalloproteins, most notably the heme iron of Cytochrome P450 (CYP450) enzymes such as CYP51 (lanosterol 14α-demethylase)[1]. The basic nitrogen (N4) of the triazole ring displaces water to form a strong coordinate bond with the metal center[2]. Concurrently, the 1-(2-chloroethyl) group acts as a latent electrophile. Upon anchoring in the active site, the chloroethyl group can undergo intramolecular cyclization to form a highly reactive aziridinium ion, which is subsequently attacked by nearby nucleophilic amino acid residues (e.g., cysteine, histidine, or tyrosine), resulting in irreversible covalent alkylation[3][4].

This dual-action mechanism—affinity-driven coordination followed by proximity-driven covalent bonding—makes this compound an exemplary Targeted Covalent Inhibitor (TCI)[5][6]. The protocols detailed below provide a self-validating experimental system to characterize both the binding kinetics and the structural nature of the covalent adduct.

G A Target Binding (Hydrophobic Pocket) B Heme Coordination (Triazole N4 - Fe) A->B Anchoring C Electrophile Activation (Aziridinium Ion) B->C Proximity Effect D Nucleophilic Attack (Cys/His/Tyr) C->D Covalent Bonding E Irreversible Inhibition D->E Target Inactivation

Fig 1. Dual-mechanism of action: Heme coordination followed by covalent alkylation.

Physicochemical Properties & Handling Considerations

To ensure experimental reproducibility, the physicochemical properties of the probe dictate specific handling requirements. The 2-chloroethyl group is susceptible to slow aqueous hydrolysis via an SN​2 mechanism, forming a less reactive hydroxyethyl byproduct[3]. Therefore, causality dictates that all stock solutions must be prepared in anhydrous solvents to preserve the integrity of the alkylating warhead.

Table 1: Probe Properties and Preparation Guidelines
ParameterSpecification / GuidelineRationale
Chemical Formula C4​H4​Cl3​N3​ Core triazole + chloroethyl warhead.
Molecular Weight 200.45 g/mol Required for accurate molarity calculations.
Primary Target Metalloenzymes (e.g., CYP450s)Driven by 1,2,4-triazole metal coordination.
Stock Solvent 100% Anhydrous DMSOPrevents premature hydrolysis of the chloroethyl group.
Storage Conditions -80°C, desiccated, protected from lightMinimizes thermal degradation and moisture absorption.
Working Dilutions Prepare immediately before assayLimits aqueous exposure time prior to target engagement.

Protocol 1: Time-Dependent Inhibition (TDI) Assay

Because 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole is a covalent inhibitor, its potency increases over time as the irreversible covalent bond forms. Standard IC50​ measurements are insufficient; instead, the kinetic parameters kinact​ (maximum rate of inactivation) and KI​ (inhibitor concentration yielding half-maximal inactivation rate) must be determined.

Reagents & Materials
  • Recombinant target enzyme (e.g., human CYP3A4 or fungal CYP51).

  • Fluorogenic substrate specific to the target enzyme.

  • NADPH regenerating system (if using a CYP450).

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

Step-by-Step Methodology
  • Preparation of Inhibitor Series: Prepare a 100x concentration series of the probe in anhydrous DMSO (e.g., 0.1 µM to 100 µM).

  • Primary Incubation (The "Inactivation" Phase):

    • Mix the target enzyme (e.g., 50 nM) with the inhibitor series in Assay Buffer.

    • Critical Step: Maintain the final DMSO concentration at ≤1% to prevent solvent-induced enzyme denaturation.

    • Incubate at 37°C. Extract aliquots at specific time points: 0, 5, 10, 20, 30, and 60 minutes.

  • Secondary Incubation (The "Activity" Phase):

    • Dilute the extracted aliquots 10-fold into a secondary plate containing the fluorogenic substrate and NADPH regenerating system. This rapid dilution minimizes further inhibition, allowing accurate measurement of residual active enzyme.

  • Quenching & Measurement:

    • Incubate for 10 minutes, then quench the reaction with an equal volume of cold acetonitrile.

    • Measure fluorescence using a microplate reader.

  • Data Analysis:

    • Plot the natural log of percentage remaining activity versus pre-incubation time to determine the observed rate of inactivation ( kobs​ ) for each concentration.

    • Fit the data to the equation: kobs​=(kinact​×[I])/(KI​+[I]) using non-linear regression.

Workflow Step1 1. Reagent Prep Anhydrous DMSO Fresh Dilutions Step2 2. Pre-incubation Enzyme + Probe (0 - 60 min at 37°C) Step1->Step2 Step3 3. Rapid Dilution Add to Substrate Plate (10-fold dilution) Step2->Step3 Step4 4. Quenching Stop Reaction (Cold Acetonitrile) Step3->Step4 Step5 5. Kinetic Analysis Calculate k_inact and K_I Step4->Step5

Fig 2. Experimental workflow for Time-Dependent Inhibition (TDI) assays.

Protocol 2: Intact Protein LC-MS for Covalent Adduct Confirmation

To validate that the time-dependent inhibition observed in Protocol 1 is strictly due to covalent alkylation rather than slow, tight-binding reversible inhibition, intact protein mass spectrometry must be performed. Alkylation by the 2-chloroethyl group involves the displacement of the chloride ion, resulting in a predictable mass shift.

Expected Mass Shift Calculation
  • Probe Mass: 200.45 Da

  • Leaving Group (HCl): 36.46 Da

  • Expected Adduct Mass Shift: +164.0 Da (per alkylation event).

Step-by-Step Methodology
  • Protein Incubation: Incubate 10 µM of the purified target protein with 100 µM of the probe (10x molar excess) in 50 mM HEPES buffer (pH 7.4) for 2 hours at 37°C.

    • Control: Run a parallel vehicle (DMSO) control.

  • Desalting: Remove unreacted probe and buffer salts using a Zeba™ Spin Desalting Column (7K MWCO). This step is critical to prevent ion suppression during MS analysis.

  • LC-MS Analysis: Inject the desalted samples onto a high-resolution LC-TOF-MS system equipped with a C4 or C8 reverse-phase column suitable for intact proteins.

    • Use a gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile.

  • Spectral Deconvolution: Use maximum entropy deconvolution software to transform the multiply charged envelope into a zero-charge intact mass spectrum.

  • Interpretation: Compare the deconvoluted mass of the treated sample against the vehicle control. A mass shift of +164 Da confirms a 1:1 stoichiometry of covalent target engagement.

Table 2: Quantitative Data Interpretation Matrix
Assay ReadoutReversible Inhibitor (Control)3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole
IC50​ Shift (0 vs 60 min) No significant shift>10-fold decrease (increased potency)
Dialysis Recovery Enzyme activity fully recoversEnzyme activity remains inhibited
Intact MS Mass Shift 0 Da (No adduct)+164 Da (Covalent Adduct)

Conclusion

The integration of kinetic enzymatic assays with high-resolution mass spectrometry creates a robust, self-validating framework for studying 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole. By understanding the causality behind the chemical reactivity—specifically the moisture sensitivity of the chloroethyl group and the time-dependent nature of the aziridinium-mediated alkylation—researchers can accurately deploy this compound as a powerful chemical biology probe for metalloenzyme profiling and targeted covalent inhibitor development.

References

  • Benchchem. An In-depth Technical Guide on DNA Alkylation by Bis(2-chloroethyl)amine Hydrochloride.
  • National Institutes of Health (PMC). Progress and Prospects of Triazoles in Advanced Therapies for Parasitic Diseases.
  • Oncohema Key.
  • National Institutes of Health. Discovery of a Potent Triazole-Based Reversible Targeted Covalent Inhibitor of Cruzipain.
  • ACS Medicinal Chemistry Letters. Discovery of a Potent Triazole-Based Reversible Targeted Covalent Inhibitor of Cruzipain.
  • Neuroquantology. Homology modeling and docking studies for Lanosterol 14α-demethylase of Candida albicans and 1,2,4-triazole containing 1.

Sources

Method

Application Note: Handling, Storage, and Reactivity Profiling of 3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole

Introduction and Chemical Causality The compound 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole is a highly versatile, poly-electrophilic building block utilized in advanced drug discovery and agrochemical development....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Causality

The compound 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole is a highly versatile, poly-electrophilic building block utilized in advanced drug discovery and agrochemical development. Its architecture presents a unique synthetic challenge and opportunity: it contains two distinct classes of reactive sites. The 3,5-dichloro-1,2,4-triazole core acts as a substrate for site-selective nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling [1], while the 1-(2-chloroethyl) moiety functions as a primary alkylating agent.

Understanding the inherent causality between its molecular structure and its macroscopic behavior is critical. The electron-withdrawing nature of the triazole ring significantly activates the C5-chlorine toward oxidative addition, while the 2-chloroethyl group remains susceptible to nucleophilic attack. This dual reactivity necessitates stringent handling and storage protocols to prevent auto-degradation (e.g., intermolecular alkylation) and ensure reproducible experimental outcomes.

Physicochemical Properties & Hazard Assessment

To design effective storage and handling systems, we must first quantify the physical and reactive parameters of the compound.

Table 1: Reactivity Profile and Hazard Mitigation

Property / FeatureValue / CharacteristicMechanistic Causality & Hazard Implication
Molecular Formula C4H4Cl3N3High halogen content indicates potential sensitivity to hydrolysis under strongly basic conditions.
C5-Chlorine Reactivity Highly ActivatedPositioned between N1 and N4, the C5 carbon is highly electron-deficient, making it the primary site for Pd-catalyzed coupling [2].
2-Chloroethyl Group Alkylating AgentActs as a potent electrophile. Poses significant toxicity and mutagenicity risks; requires strict PPE and engineering controls.
Auto-Reactivity Risk Moderate to HighThe nucleophilic nitrogens on the triazole ring can theoretically attack the 2-chloroethyl group of adjacent molecules at elevated temperatures, leading to oligomerization.

Storage and Handling Guidelines

The structural features of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole dictate a self-validating storage system designed to suppress its intrinsic kinetic vulnerabilities.

Storage Protocols
  • Temperature Control: Must be stored at -20 °C . Causality: Low temperatures drastically reduce the kinetic energy available for intermolecular auto-alkylation between the triazole nitrogens and the chloroethyl aliphatic chain.

  • Atmospheric Control: Store under a dry, inert atmosphere (Argon or Nitrogen). Causality: The highly activated C5-chloride is susceptible to slow hydrolysis in the presence of atmospheric moisture, which would yield the corresponding triazolone, altering the compound's reactivity profile [1].

  • Light Protection: Store in amber vials to prevent potential photolytic homolysis of the C-Cl bonds.

Safe Handling & Dispensing
  • Engineering Controls: All manipulations must be performed in a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE: Double-layer nitrile gloves (changed immediately upon suspected contamination), chemical splash goggles, and a chemically resistant lab coat.

  • Decontamination/Quenching: Spills or residual stock solutions must be quenched using a 1M solution of sodium hydroxide or a nucleophilic scavenger (e.g., 5% 2-mercaptoethanol in ethanol) to deactivate the alkylating chloroethyl group before disposal.

Experimental Workflows: Site-Selective Functionalization

The following protocol outlines the site-selective Suzuki-Miyaura cross-coupling at the C5 position. The protocol is designed to be self-validating: the choice of base and temperature is specifically tuned to activate the C5 position while leaving the C3-chlorine and the 2-chloroethyl group intact for downstream functionalization [2].

Protocol: C5-Selective Suzuki-Miyaura Cross-Coupling

Reagents Required:

  • 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole (1.0 eq)

  • Arylboronic acid (1.1 eq)

  • Pd(PPh3)4 (0.05 eq)

  • K2CO3 (2.0 eq, finely milled)

  • Solvent: Toluene/Ethanol (4:1 v/v, anhydrous, degassed)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the triazole substrate (1.0 eq) and the arylboronic acid (1.1 eq).

  • Atmospheric Purge: Evacuate the flask and backfill with Argon (repeat 3 times). Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Catalyst and Base Addition: Under a positive stream of Argon, add Pd(PPh3)4 (0.05 eq) and anhydrous K2CO3 (2.0 eq).

  • Solvent Introduction: Inject the degassed Toluene/Ethanol mixture via syringe. Causality: The mixed solvent system ensures the solubility of both the organic substrates (Toluene) and the inorganic base (Ethanol), facilitating the transmetalation step.

  • Thermal Activation: Heat the reaction mixture to 75 °C for 12 hours. Validation Check: Monitor via TLC or LC-MS. The temperature is kept strictly below 90 °C to prevent premature activation of the C3-chlorine or unwanted side reactions involving the chloroethyl group.

  • Quenching and Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with water. Extract the aqueous layer twice with Ethyl Acetate. Dry the combined organic layers over MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the C5-arylated product.

Reactivity Pathway Visualization

The following diagram illustrates the divergent reactivity pathways of the molecule, highlighting how specific reaction conditions selectively target different functional groups.

G A 3,5-dichloro-1-(2-chloroethyl) -1H-1,2,4-triazole B C5 Position (Highly Activated) A->B Transition Metal Catalysis C 2-Chloroethyl Group (Alkylating Agent) A->C Nucleophilic Attack D Suzuki-Miyaura Cross-Coupling B->D Pd(0), Base, Boronic Acid E Nucleophilic Aliphatic Substitution C->E Amines, Thiols, etc.

Caption: Divergent reactivity pathways of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole

Welcome to the technical support center for the synthesis of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your synthesis yield and purity.

I. Reaction Overview and Mechanism

The synthesis of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole is typically achieved through the N-alkylation of 3,5-dichloro-1H-1,2,4-triazole with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane or 1,2-dichloroethane. The reaction proceeds via a nucleophilic substitution mechanism where the deprotonated triazole anion attacks the electrophilic carbon of the alkylating agent.

A critical challenge in the N-alkylation of 1,2,4-triazoles is controlling regioselectivity. The 1,2,4-triazole anion is an ambident nucleophile, meaning it has two potential sites for alkylation: the N1 and N4 positions. This can lead to the formation of a mixture of isomers, complicating purification and reducing the yield of the desired N1-alkylated product.[1]

Reaction_Mechanism Triazole 3,5-dichloro-1H-1,2,4-triazole Deprotonation Deprotonation Triazole->Deprotonation Base Base (e.g., K2CO3, DBU) Base->Deprotonation AlkylatingAgent Alkylating Agent (e.g., 1-bromo-2-chloroethane) Alkylation N-Alkylation (SN2) AlkylatingAgent->Alkylation Solvent Solvent (e.g., DMF, Acetone) Solvent->Alkylation TriazoleAnion Deprotonated Triazole Anion TriazoleAnion->Alkylation N1_Product N1-alkylated product (desired) N4_Product N4-alkylated product (isomer) Deprotonation->TriazoleAnion Alkylation->N1_Product Major Alkylation->N4_Product Minor

Figure 1. General N-alkylation workflow of 1,2,4-triazoles.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole.

FAQ 1: My reaction yield is low or I'm not getting any product. What are the likely causes?

Several factors can contribute to low or no product yield. A systematic approach to troubleshooting is recommended.

  • Ineffective Deprotonation: The triazole proton must be removed to form the nucleophilic anion.

    • Insight: The choice of base is critical. Weak bases like triethylamine may not be strong enough to deprotonate the triazole effectively, leading to an incomplete reaction.[2][3] Stronger bases such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often more successful.[2]

    • Action: Consider switching to a stronger base. Ensure the base is fresh and has been stored under anhydrous conditions.

  • Poor Solubility: The solubility of the triazole salt in the reaction solvent is crucial for the reaction to proceed.

    • Insight: Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally good choices as they can dissolve both the triazole salt and the alkylating agent.[2]

    • Action: If you are using a less polar solvent like tetrahydrofuran (THF) or acetonitrile, try switching to DMF or DMSO.

  • Reaction Temperature: The reaction may require thermal energy to overcome the activation energy barrier.

    • Insight: Many N-alkylation reactions require heating to proceed at a reasonable rate.

    • Action: If the reaction is being run at room temperature, consider increasing the temperature to 60-100 °C.[2] Microwave irradiation can also be a powerful tool to accelerate the reaction, often significantly reducing reaction times.[2][4]

  • Moisture Contamination: Water can interfere with the reaction in several ways.

    • Insight: Moisture can hydrolyze the alkylating agent or react with the base, reducing its effectiveness.

    • Action: Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture from the air from interfering.[2]

  • Reactant Quality: The purity of your starting materials is paramount.

    • Insight: Impurities in the 3,5-dichloro-1H-1,2,4-triazole or degradation of the alkylating agent can inhibit the reaction.

    • Action: Verify the purity of your reactants using appropriate analytical techniques (e.g., NMR, melting point).

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Base Is the base strong enough? Start->Check_Base Check_Solvent Are reactants soluble? Check_Base->Check_Solvent Yes Sol_Base Use a stronger base (e.g., K2CO3, DBU) Check_Base->Sol_Base No Check_Temp Is the temperature adequate? Check_Solvent->Check_Temp Yes Sol_Solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) Check_Solvent->Sol_Solvent No Check_Moisture Is the reaction anhydrous? Check_Temp->Check_Moisture Yes Sol_Temp Increase temperature or use microwave irradiation Check_Temp->Sol_Temp No Check_Reactants Are reactants pure? Check_Moisture->Check_Reactants Yes Sol_Moisture Use anhydrous solvents and inert atmosphere Check_Moisture->Sol_Moisture No Sol_Reactants Verify reactant purity (NMR, m.p.) Check_Reactants->Sol_Reactants No

Figure 2. Troubleshooting workflow for low product yield.

FAQ 2: I'm getting a mixture of N1 and N4 isomers. How can I improve the regioselectivity for the desired N1 product?

Controlling regioselectivity is a common challenge in triazole chemistry. Several strategies can be employed to favor the formation of the N1-alkylated isomer.

  • Choice of Base and Solvent: The nature of the base and solvent can influence the site of alkylation.

    • Insight: The regioselectivity of N-alkylation can be solvent-dependent. For instance, in some cases, N-1 selectivity is inversely proportional to the ionizing power of the solvent.

    • Action: Experiment with different solvent and base combinations. For example, using DBU as a base in THF has been shown to provide good yields of 1-substituted-1,2,4-triazoles.[1]

  • Phase-Transfer Catalysis (PTC): PTC can be a powerful technique to enhance both reaction rate and regioselectivity.

    • Insight: Phase-transfer catalysts, such as quaternary ammonium salts, facilitate the transfer of the triazole anion from a solid or aqueous phase to an organic phase where the reaction with the alkylating agent occurs.[5][6] This can lead to different ion-pairing and solvation environments that favor alkylation at a specific nitrogen.

    • Action: Introduce a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or a crown ether to your reaction system.[4] This often allows the use of less harsh conditions and can improve the regioselectivity.

  • Steric Hindrance: The substituents on the triazole ring can direct the incoming alkyl group.

    • Insight: While the starting material is fixed in this case, it's a general principle that bulky substituents on the triazole ring can sterically hinder one of the nitrogen atoms, favoring alkylation at the less hindered position.

FAQ 3: What is the best way to purify the final product?

The purification strategy will depend on the scale of your reaction and the nature of any impurities.

  • Column Chromatography: This is the most common method for separating isomers and removing other impurities.

    • Insight: Silica gel column chromatography is effective for separating the N1 and N4 isomers due to their different polarities.

    • Action: Use a suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Monitor the separation by thin-layer chromatography (TLC) to determine the optimal solvent ratio.

  • Crystallization: If the product is a solid and has a suitable solubility profile, recrystallization can be an effective purification method.

    • Insight: This method can be very effective for obtaining highly pure material, especially on a larger scale.

    • Action: Screen various solvents or solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

  • Distillation: If the product is a thermally stable liquid with a sufficiently high boiling point, vacuum distillation can be used for purification.[3]

III. Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole. Optimization may be required based on your specific laboratory conditions and reactant purity.

Materials:

  • 3,5-dichloro-1H-1,2,4-triazole

  • 1-bromo-2-chloroethane (or 1,2-dichloroethane)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • N,N-dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dichloro-1H-1,2,4-triazole (1.0 eq) and potassium carbonate (1.5-2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen). Stir the suspension for 15-30 minutes at room temperature. Then, add 1-bromo-2-chloroethane (1.0-1.2 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir until the reaction is complete. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Remove the DMF under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to isolate the desired 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole.

Parameter Recommended Condition Rationale
Base K₂CO₃ (1.5-2.0 eq)Sufficiently strong to deprotonate the triazole; excess drives the reaction to completion.
Alkylating Agent 1-bromo-2-chloroethane (1.0-1.2 eq)Bromo group is a better leaving group than chloro, potentially leading to faster reaction rates.
Solvent Anhydrous DMFGood solubility for reactants and intermediates.[2][4]
Temperature 60-80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.[2]
Atmosphere Inert (N₂ or Ar)Prevents moisture from interfering with the reaction.[2]

Table 1. Recommended Reaction Conditions.

IV. Analytical Characterization

The identity and purity of the final product should be confirmed by appropriate analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and isomeric purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

V. Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 3,5-dichloro-1H-1,2,4-triazole and alkylating agents can be hazardous. Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Handle strong bases and anhydrous solvents with care.

This technical guide is intended to provide a comprehensive resource for the synthesis of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole. By understanding the underlying chemical principles and potential pitfalls, researchers can optimize their synthetic route to achieve higher yields and purity.

References

  • Lambert, K. M., et al. (2019). Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. Retrieved from [Link]

  • ACS Publications. (2018). Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. The Journal of Organic Chemistry.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]

  • Defense Technical Information Center. (2007). A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint).
  • ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Retrieved from [Link]

  • Diez-Barra, E., et al. (1994). SELECTIVE ALLYLATION AND PROPARGYLATION OF M O L E S BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT. HETEROCYCLES, 38(6), 1367-1370.
  • Liu, L.-L., & Yang, G. (2008). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. Molbank, 2008(3), M564.
  • ResearchGate. (n.d.). N‐alkylation of NH‐1,2,3‐triazoles. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • Beilstein Journals. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry.
  • Harada, K., et al. (1998). A CONVENIENT SYNTHESIS OF 1,2,3-TRIAZOLES USING DICHLOROACETALDEHYDE. HETEROCYCLES, 48(4), 695-702.
  • Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Retrieved from [Link]

  • MDPI. (2021).
  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole.
  • Google Patents. (n.d.). US4269987A - Purification of triazoles.
  • International Journal of Scientific Research in Science and Technology. (2022).
  • EPA. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. Retrieved from [Link]

  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole | Request PDF. Retrieved from [Link]

  • EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. Retrieved from [Link]

  • PubMed. (2018).
  • National Center for Biotechnology Information. (n.d.). 3,5-dichloro-1H-1,2,4-triazole. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Aqueous Solubility of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous insolubility of highly halogenated azole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous insolubility of highly halogenated azole derivatives.

The Chemical Challenge: The compound 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole presents a "perfect storm" of insolubility. The presence of three chlorine atoms significantly increases the molecule's hydrophobicity and crystal lattice energy[1]. Furthermore, the strong electron-withdrawing nature of these halogens pulls electron density away from the triazole nitrogens. This severely depresses their pKa, preventing the molecule from protonating and ionizing at physiological pH. Consequently, traditional pH-adjustment strategies fail, necessitating advanced thermodynamic formulation techniques such as micellar encapsulation or cyclodextrin inclusion[2, 3].

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my compound precipitate immediately when I spike my DMSO stock into an aqueous assay buffer? A1: This is a classic "solvent-shift" nucleation event. When a highly lipophilic compound dissolved in a water-miscible solvent (like DMSO) is introduced into water, the DMSO rapidly diffuses into the bulk aqueous phase. The triazole is left locally supersaturated without a hydrophobic environment to stabilize it, leading to rapid thermodynamic collapse and crystallization. To prevent this, you must provide a "hydrophobic sink" in the aqueous phase prior to the addition of the compound, such as pre-dissolved surfactants or cyclodextrins.

Q2: I am conducting in vitro cell-based assays. How can I keep the triazole in solution without causing surfactant-induced cytotoxicity? A2: For cell-based assays, micellar encapsulation using Polysorbate 80 (Tween 80) is highly recommended. Polysorbate 80 forms nanomicelles with a "hydrophobic core-hydrophilic shell" structure that efficiently encapsulates halogenated aromatic systems [3]. Keep the final concentration of Polysorbate 80 below 0.1% (v/v) to avoid disrupting cellular lipid bilayers.

Q3: We are moving to in vivo pharmacokinetic (PK) studies. What is the best vehicle for parenteral (IV) administration? A3: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for parenteral delivery of poorly soluble, un-ionizable drugs. The hydrophobic cavity of HP-β-CD readily accommodates the chlorinated triazole ring, forming a water-soluble 1:1 inclusion complex [2]. Unlike co-solvents, HP-β-CD does not cause precipitation upon dilution in the bloodstream, ensuring predictable PK profiles without embolization risks.

Part 2: Solubilization Strategy Decision Matrix

To select the appropriate solubilization route, follow the logic outlined in the decision matrix below.

G Start Aqueous Solubility Issue 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole InVitro In Vitro Assays (Cell-based/Biochemical) Start->InVitro Target Application InVivo In Vivo Dosing (Parenteral/Oral) Start->InVivo Target Application CoSolv Co-solvent System (DMSO ≤ 1% + Buffer) InVitro->CoSolv Low Conc. (<10 µM) Micelle Micellar Encapsulation (Polysorbate 80) InVitro->Micelle High Conc. (>10 µM) InVivo->Micelle Sustained Release Cyclo Inclusion Complex (HP-β-CD / Captisol) InVivo->Cyclo High Bioavailability

Decision matrix for solubilizing halogenated triazoles based on application.

Part 3: Quantitative Data & Formulation Comparison

The following table summarizes the expected performance of various formulation strategies when applied to highly halogenated triazoles.

Formulation StrategyPrimary MechanismMax Achievable Conc. (Est.)Cytotoxicity RiskBest Application Phase
DMSO Co-solvent (<1%) Direct Solvation< 10 µMHigh (if >1% v/v)Cell-free Biochemical Assays
Polysorbate 80 Micelles Hydrophobic Core Encapsulation50 - 500 µMModerateCell-based Assays
HP-β-CD Complexation Host-Guest Cavity Inclusion> 1 mMLowIn Vivo Parenteral Dosing

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each workflow contains an inherent analytical checkpoint to confirm success before you proceed to your actual experiment.

Protocol A: Micellar Solubilization using Polysorbate 80 (Thin-Film Hydration)

Causality Note: Simply mixing the drug, surfactant, and water often fails because the lattice energy of the solid drug prevents it from partitioning into the micelles. Thin-film hydration forces the drug and surfactant into an amorphous, intimately mixed state prior to the introduction of water.

  • Preparation: Dissolve 5 mg of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole in 1 mL of 100% ethanol containing 10% (v/v) Polysorbate 80.

  • Film Formation: Evaporate the ethanol under a gentle stream of nitrogen gas, followed by 1 hour in a vacuum desiccator, to form a uniform lipid-drug film on the bottom of the tube.

  • Hydration: Hydrate the film with 10 mL of pre-warmed (37°C) aqueous buffer (e.g., PBS) while vortexing vigorously for 5 minutes.

  • Self-Validation Step: Measure the optical density at 600 nm (OD600) of the final dispersion using a spectrophotometer.

    • Pass: An OD600 < 0.05 indicates successful nanomicellar encapsulation (the micelles are too small to scatter visible light).

    • Fail: If OD600 > 0.05, macroscopic precipitation or large aggregates have formed. The drug-to-surfactant ratio is too high and must be decreased.

Protocol B: Preparation of HP-β-CD Inclusion Complexes

Workflow Step1 Weigh API & HP-β-CD (Excess API) Step2 Suspend in Aqueous Buffer Step1->Step2 Step3 Equilibrate 48h at 25°C Step2->Step3 Step4 Filter (0.22 µm) to Remove Solid Step3->Step4 Step5 HPLC Validation (AL-Type Profile) Step4->Step5

Step-by-step workflow for generating cyclodextrin inclusion complexes.

Causality Note: Cyclodextrin complexation is a dynamic thermodynamic equilibrium. Sufficient time (48 hours) is required for the hydrophobic triazole to displace the high-enthalpy water molecules naturally residing inside the cyclodextrin cavity[2].

  • Solution Prep: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or standard saline.

  • Saturation: Add an excess amount (e.g., 10 mg/mL) of the solid 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole to the HP-β-CD solution. The suspension will be cloudy.

  • Equilibration: Agitate the suspension on an orbital shaker at 25°C for exactly 48 hours.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter. The filter removes all uncomplexed, undissolved drug, leaving only the water-soluble inclusion complex in the filtrate.

  • Self-Validation Step (Phase-Solubility Analysis): Analyze the filtrate via HPLC-UV. Compare the peak area to a standard curve of the drug dissolved in 100% acetonitrile.

    • Pass: The calculated aqueous concentration increases linearly with increasing HP-β-CD concentrations (an AL​ -type phase-solubility profile), confirming a 1:1 stoichiometric complex is formed [2].

    • Fail: If the concentration plateaus prematurely (a B -type profile), the cavity size is incompatible with the triazole's steric bulk, and you must switch to a larger cyclodextrin derivative (e.g., γ -CD).

References

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Journal of Medicinal Chemistry - ACS Publications[Link]

  • Further considerations to improve the druggability of biaryl hydroxy-triazole and fluorene-triazole hybrids Open Exploration Publishing[Link]

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and process chemists optimizing the N -alkylation of 3,5-dichloro-1H-1,2,4-triazole with 1-bromo-2-chloroethane.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and process chemists optimizing the N -alkylation of 3,5-dichloro-1H-1,2,4-triazole with 1-bromo-2-chloroethane.

The synthesis of 1-alkyl-1,2,4-triazoles is a fundamental transformation in drug development and agrochemistry. However, the bifunctional nature of dihaloalkanes and the multidentate nucleophilicity of the triazole ring make this reaction highly sensitive to thermal conditions[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your yield and regioselectivity.

Mechanistic Overview: The Role of Thermal Energy

The alkylation of the 3,5-dichloro-1,2,4-triazole anion with 1-bromo-2-chloroethane is a classic SN​2 substitution. Because the triazole ring contains multiple nucleophilic nitrogens ( N1 , N2 , and N4 ), regiocontrol is paramount. Furthermore, the product itself contains a reactive terminal chloride, making it susceptible to secondary reactions if the thermal energy in the system exceeds the activation barriers for side-product formation.

G R 3,5-dichloro-1H-1,2,4-triazole + 1-bromo-2-chloroethane T_low Low Temp (<40°C) R->T_low T_opt Optimal Temp (60-80°C) R->T_opt T_high High Temp (>90°C) R->T_high P_low Slow Kinetics Incomplete Conversion T_low->P_low High Activation Energy P_opt 3,5-dichloro-1-(2-chloroethyl) -1H-1,2,4-triazole (Major N1) T_opt->P_opt Kinetic & Thermodynamic Control P_high1 Vinyl Chloride (E2 Elimination) T_high->P_high1 Base-promoted E2 P_high2 Quaternary Triazolium Salts T_high->P_high2 N4 Over-alkylation P_high3 Bis-triazolyl ethane T_high->P_high3 Secondary S_N2

Temperature-dependent reaction pathways for 3,5-dichloro-1H-1,2,4-triazole alkylation.

Troubleshooting & FAQs

Q1: Why am I seeing significant amounts of a bis-alkylated dimer in my LC-MS?

A: You are observing 1,2-bis(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethane. This occurs when your desired product, 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole, acts as an electrophile for a second molecule of the triazole anion[1]. The secondary SN​2 displacement of the terminal chloride has a higher activation energy than the initial displacement of the bromide. Solution: Exceeding 85°C provides the thermal energy required to overcome this secondary barrier. Strictly control your reactor temperature to 65–70°C and maintain a stoichiometric excess (1.5 eq) of 1-bromo-2-chloroethane[2].

Q2: My reaction stalls at 35% conversion when run at room temperature (25°C). Should I add a stronger base like NaH?

A: No. The issue is kinetic, not thermodynamic. The 3,5-dichloro-1,2,4-triazole is highly acidic due to the electron-withdrawing chlorine atoms, meaning it is easily deprotonated by mild bases like K2​CO3​ . However, the resulting anion is less nucleophilic. At 25°C, the reaction is kinetically frozen. Elevating the temperature to 65°C will provide the necessary activation energy without requiring hazardous, strong bases that could promote side reactions[3].

Q3: What causes the formation of a highly polar, water-soluble by-product at elevated temperatures (>100°C)?

A: This is indicative of quaternary triazolium salt formation. While N1 -alkylation is preferred, extreme thermal conditions force over-alkylation at the N4 position[4]. Triazolium salts are highly polar, often crashing out of organic solvents or partitioning into the aqueous layer during workup, severely depressing your isolated yield. Keep temperatures below 80°C to prevent quaternization[2].

Q4: How does temperature affect the N1 vs. N4 regioselectivity for this specific substrate?

A: Because 3,5-dichloro-1H-1,2,4-triazole is symmetric, the N1 and N2 positions are chemically equivalent. Alkylation at N1/N2 is thermodynamically favored over N4 due to the preservation of the more stable conjugated aromatic system[3]. While lower temperatures strictly enforce kinetic control, the thermodynamic preference for N1 is so dominant (typically >90:10) that moderate heating (65°C) vastly improves the overall conversion rate without significantly degrading regioselectivity[1].

Quantitative Data: Temperature vs. Product Distribution

The following table summarizes the causal relationship between reaction temperature and product distribution, assuming standard conditions ( K2​CO3​ , DMF, 8 hours).

Temperature (°C)Overall Conversion (%)Desired N1 -Product (%)Bis-alkylated Dimer (%)Quaternary Salts (%)
2535>95<10
65 (Optimal) >98 92 5 <1
90>98652010
120>98403520

Note: Data represents normalized LC-UV (254 nm) area percentages of the crude reaction mixture.

Validated Experimental Protocol

To ensure a self-validating and reproducible workflow, follow this optimized methodology for the synthesis of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole.

Reagents & Materials:

  • 3,5-dichloro-1H-1,2,4-triazole (1.0 eq, limiting reagent)

  • 1-bromo-2-chloroethane (1.5 eq)

  • Potassium carbonate ( K2​CO3​ , 325 mesh, 1.5 eq)

  • Anhydrous N,N -Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reactor Preparation: Purge a dry, jacketed glass reactor with nitrogen. Charge the reactor with 3,5-dichloro-1H-1,2,4-triazole and anhydrous DMF (approx. 5 volumes).

  • Deprotonation: Add finely powdered K2​CO3​ in a single portion. Stir the suspension at 25°C for 30 minutes. Note: The mixture will become slightly opaque as the triazole potassium salt forms.

  • Electrophile Addition: Add 1-bromo-2-chloroethane dropwise over 15 minutes to prevent localized concentration spikes that could lead to bis-alkylation.

  • Thermal Optimization: Ramp the reactor temperature to 65°C . Maintain this temperature with active stirring for 6 to 8 hours.

  • In-Process Control (IPC): Pull a 50 µL aliquot, quench in 1 mL of 1:1 MeCN/Water, and analyze via HPLC. Proceed to workup when the starting material is <2%.

  • Quench & Extraction: Cool the reactor to 20°C. Pour the mixture into 15 volumes of ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (or brine) three times to completely remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

References

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes Source: PubMed Central (NIH) URL:[Link][1]

  • An Investigation into the Alkylation of 1,2,4-Triazole Source: ResearchGate URL:[Link][3]

  • Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids Source: PubMed (NIH) URL:[Link][4]

Sources

Optimization

removing halogenated impurities from crude 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the purificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the purification of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole .

Synthesizing this critical building block via the alkylation of 3,5-dichloro-1,2,4-triazole with 1,2-dichloroethane (DCE) or 1-bromo-2-chloroethane inherently produces a complex crude mixture. This guide demystifies the chemical causality behind these halogenated impurities and provides self-validating, field-proven protocols to isolate the target N1-isomer with high fidelity.

Mechanistic Origins of Halogenated Impurities

To effectively purify a compound, one must first understand how the impurities form. The starting material, 3,5-dichloro-1,2,4-triazole, exists predominantly as the 1H-tautomer in solution[1]. However, upon deprotonation by a base (e.g., K₂CO₃), it forms an ambidentate triazolide anion.

Because the negative charge is delocalized across the nitrogen atoms, alkylation can occur at multiple sites. While N1-alkylation is kinetically and thermodynamically favored (typically yielding a ~10:1 ratio of N1 to N4 isomers)[1], the steric and electronic environment guarantees the formation of the N4-alkylated isomer. Furthermore, excess alkylating agent leads to over-alkylation (quaternary salts), while unreacted DCE and starting triazole remain as residual halogenated impurities.

ReactionPathway SM1 3,5-Dichloro-1,2,4-triazole (Starting Material) Base Base / Solvent (Deprotonation) SM1->Base SM2 1,2-Dichloroethane (Alkylating Agent) SM2->Base Imp3 Residual 1,2-Dichloroethane (Halogenated Solvent) SM2->Imp3 Unreacted Target 3,5-Dichloro-1-(2-chloroethyl)- 1H-1,2,4-triazole (Target) Base->Target Major Pathway Imp1 N4-Alkylated Isomer (Positional Impurity) Base->Imp1 Minor Pathway Imp2 Quaternary Salts (Over-alkylated) Target->Imp2 Excess Reagent

Reaction pathway of 3,5-dichloro-1,2,4-triazole alkylation and impurity formation.

Troubleshooting FAQs

Q1: Why does my crude mixture contain a stubborn fraction of the N4-alkylated isomer, and why is it so difficult to remove via crystallization? Causality: The N4-isomer (3,5-dichloro-4-(2-chloroethyl)-4H-1,2,4-triazole) forms due to the ambidentate nature of the triazolide intermediate. Because it shares the exact molecular weight and similar functional groups with the N1-isomer, their solubility profiles in non-polar solvents are often too similar for simple recrystallization. Solution: The N4-isomer possesses a higher dipole moment due to its structural symmetry compared to the N1-isomer, making it significantly more polar. Silica gel flash chromatography is the most effective method for separation, as the N4-isomer will bind more strongly to the stationary phase.

Q2: My crude mixture contains unreacted 3,5-dichloro-1,2,4-triazole. What is the most reliable extraction strategy to remove it? Causality: The starting material contains a highly acidic N-H proton (pKa ~5.5) due to the strong electron-withdrawing effect of the two adjacent chlorine atoms. The alkylated target compound lacks this proton. Solution: By washing the organic extract with a mildly basic aqueous solution (pH 9–10), you force the unreacted triazole into its water-soluble anionic salt form[2]. It will partition cleanly into the aqueous layer.

Q3: How do I eliminate residual 1,2-dichloroethane (DCE) without degrading the product? Causality: DCE is a volatile halogenated solvent (BP: 83.5 °C), but it easily becomes trapped within the crystalline lattice or viscous oil of the crude product during standard rotary evaporation. Solution: Perform an azeotropic distillation using a co-solvent like toluene, followed by high-vacuum drying (<1 mbar) at 45 °C. Do not exceed 60 °C, as the 2-chloroethyl group can undergo premature dehydrohalogenation or intramolecular cyclization under prolonged thermal stress.

Recommended Purification Protocols

To standardize your approach, refer to the quantitative separation parameters in Table 1 before executing the step-by-step workflow.

Table 1: Chromatographic and Extraction Data for Crude Components
ComponentRf Value (Hexane:EtOAc 3:1)Aqueous Solubility (pH 10)Recommended Removal Method
Target (N1-isomer) 0.45 LowProduct Fraction
N4-isomer (Impurity)0.20LowSilica Gel Chromatography
3,5-Dichloro-1,2,4-triazole0.05High (Forms soluble salt)Basic Aqueous Wash
1,2-Dichloroethane>0.90Very LowVacuum Evaporation / Azeotrope
Quaternary Salts0.00 (Baseline)HighAqueous Wash
Step-by-Step Methodology: The Self-Validating Purification Workflow

This protocol is designed as a self-validating system. At each critical junction, an observable metric confirms the success of the step.

Step 1: Volatile Halogen Removal (Azeotropic Evaporation)

  • Transfer the crude reaction mixture to a round-bottom flask.

  • Concentrate under reduced pressure (rotary evaporator, 40 °C water bath) to remove the bulk of the reaction solvent and unreacted DCE.

  • Add 20 mL of toluene per gram of crude material and evaporate again. Self-Validation Check: The absence of the characteristic sweet odor of DCE and a stable mass upon consecutive weighings confirm volatile removal.

Step 2: Selective Deprotonation and Phase Separation

  • Dissolve the crude residue in Ethyl Acetate (EtOAc) (15 mL/g).

  • Wash the organic layer with an equal volume of 5% aqueous Na₂CO₃ (pH ~10).

  • Vigorously shake and allow the phases to separate. Extract the aqueous layer once more with EtOAc. Self-Validation Check: Test the pH of the aqueous layer after extraction. If the pH drops below 9, the unreacted triazole has consumed the base and is not fully deprotonated. Add more Na₂CO₃ until the pH stabilizes >9[2].

Step 3: Isomeric Separation via Flash Chromatography

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to a viscous oil.

  • Load the oil onto a silica gel column pre-equilibrated with Hexane.

  • Elute using a gradient of Hexane:EtOAc (starting at 9:1, increasing to 3:1).

  • Collect fractions and monitor via TLC (UV active at 254 nm). The N1-isomer elutes first (Rf ~0.45), followed much later by the N4-isomer (Rf ~0.20). Self-Validation Check: A clean separation on TLC with no trailing spots confirms the complete resolution of the isomers.

Workflow Crude Crude Reaction Mixture Evap Azeotropic Evaporation (Removes DCE) Crude->Evap Ext Liquid-Liquid Extraction (pH 10 Aqueous / EtOAc) Evap->Ext AqPhase Aqueous Phase (Unreacted Triazole Salt) Ext->AqPhase pH > 9 OrgPhase Organic Phase (Target + N4 Isomer) Ext->OrgPhase Chroma Silica Gel Chromatography (Hexane:EtOAc) OrgPhase->Chroma Pure Pure N1-Isomer Target Chroma->Pure Rf ~0.45 Waste N4-Isomer Waste Chroma->Waste Rf ~0.20

Step-by-step purification workflow for isolating the target N1-isomer.

References
  • US4269987A - Purification of triazoles - Google Patents. Google Patents.
  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles - Semantic Scholar. Semantic Scholar.

Sources

Troubleshooting

overcoming steric hindrance in 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole substitution reactions

Technical Support Center: Troubleshooting Substitution Reactions of 3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole Overview from the Senior Application Scientist Working with 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Substitution Reactions of 3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole

Overview from the Senior Application Scientist

Working with 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole presents a unique bifunctional challenge. Researchers must navigate two competing electrophilic sites: the aliphatic 2-chloroethyl chain and the heteroaromatic C3/C5 positions. The primary cause of reaction failure at both sites is severe steric hindrance. This guide provides field-proven, causality-driven solutions to bypass these steric barriers and achieve high-yielding regioselective substitutions.

Mechanistic Visualization

G Molecule 3,5-Dichloro-1-(2-chloroethyl) -1H-1,2,4-triazole SN2_Path Aliphatic Substitution (2-chloroethyl group) Molecule->SN2_Path Aliphatic Nucleophiles SNAr_Path Heteroaromatic Substitution (C3 / C5 positions) Molecule->SNAr_Path Aromatic Nucleophiles Steric_Umbrella Steric Shielding by C5-Cl & Triazole Ring SN2_Path->Steric_Umbrella Direct SN2 C5_Hindrance N1-Alkyl Group Shields C5 Position SNAr_Path->C5_Hindrance Attack at C5 C3_Accessible C3 Position (Less Sterically Hindered) SNAr_Path->C3_Accessible Attack at C3 Finkelstein Finkelstein Activation (NaI / Acetone) Steric_Umbrella->Finkelstein Overcome via SN2_Product Successful SN2 Displacement Finkelstein->SN2_Product Enhanced Leaving Group Pd_Coupling Pd-Catalyzed Cross-Coupling C5_Hindrance->Pd_Coupling Overcome via SNAr_Product Regioselective Substituted Triazole C3_Accessible->SNAr_Product Direct SNAr Pd_Coupling->SNAr_Product

Workflow detailing steric barriers and optimization pathways for triazole substitution reactions.

FAQ & Troubleshooting: Aliphatic Substitution (SN2)

Q: Why is my nucleophilic attack on the 2-chloroethyl chain failing or yielding <15% product? A: The failure is driven by the "steric umbrella effect." The bulky 3,5-dichloro-1,2,4-triazole ring sits directly adjacent to the alpha-carbon of the ethyl chain. Tautomeric and intermolecular interactions further crowd this microenvironment (1)[1]. Specifically, the chlorine atom at the C5 position creates a severe steric clash that restricts the 180° backside attack trajectory required for an SN2 transition state. This neopentyl-like hindrance dramatically increases the activation energy, causing direct displacement of the primary chloride to be kinetically unfavorable.

Q: How can I accelerate the SN2 displacement and overcome this steric barrier? A: You must alter the reaction kinetics by converting the chloride into a superior leaving group via a Finkelstein activation. By refluxing the substrate with sodium iodide (NaI) in a polar aprotic solvent, the chloride is displaced by iodide. The resulting 2-iodoethyl intermediate has a significantly lower activation barrier for subsequent SN2 displacement, allowing even bulky secondary amines or alkoxides to successfully attack the chain.

Protocol 1: Finkelstein-Assisted SN2 Displacement (Self-Validating Workflow)

Causality: Iodide is a softer, more polarizable leaving group than chloride. Its larger atomic radius weakens the carbon-halogen bond, compensating for the sterically crowded transition state during the final nucleophilic attack.

  • Activation: Dissolve 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole (1.0 eq) in anhydrous 2-butanone (0.2 M).

  • Halogen Exchange: Add anhydrous Sodium Iodide (3.0 eq). Reflux at 80°C for 12 hours under an inert N2 atmosphere.

  • Validation Check 1 (Monitoring): Confirm the quantitative conversion to the 2-iodoethyl intermediate via TLC (Hexanes:EtOAc 3:1). Do not proceed to the next step until the starting material spot completely disappears.

  • Nucleophilic Attack: Cool the reaction to 40°C. Add the desired nucleophile (e.g., a secondary amine, 1.5 eq) and K2CO3 (2.0 eq). Stir for an additional 8 hours.

  • Validation Check 2 (Workup): Quench with water and extract with EtOAc. The organic layer must be washed with a 10% sodium thiosulfate solution to remove any residual iodine. Self-validation: A distinct color change in the organic layer from yellow/brown to clear validates successful quenching. Dry over Na2SO4 and concentrate in vacuo.

FAQ & Troubleshooting: Heteroaromatic Substitution (SNAr)

Q: How do I control regioselectivity between the C3 and C5 positions? A: Regioselectivity in halogenated 1-alkyl-1,2,4-triazoles is governed by a strict competition between electronic activation and steric shielding. Electronically, the C5-halogen is more reactive toward nucleophilic aromatic substitution (SNAr) due to the strong inductive electron-withdrawing effect of the adjacent N1 and N4 atoms (2)[2]. However, the N1-(2-chloroethyl) group physically shields the C5 position. Alkylation regioselectivity and steric effects in substituted triazoles consistently demonstrate that bulky N1-groups severely restrict nucleophilic attack at adjacent carbons (3)[3]. Consequently, direct SNAr with bulky nucleophiles will often preferentially occur at the less hindered C3 position, despite C5 being electronically favored.

Q: What if direct SNAr fails at the sterically hindered C5 position? A: When direct nucleophilic substitution at C5 is blocked by the N1-alkyl group, transition-metal catalysis is required. Palladium-catalyzed cross-coupling reactions bypass the traditional SNAr addition-elimination mechanism (2)[2]. The oxidative addition of Pd(0) into the C5-Cl bond is less sensitive to the steric bulk of the N1-substituent, allowing for efficient functionalization.

Protocol 2: Regioselective Pd-Catalyzed C5 Functionalization (Self-Validating Workflow)

Causality: Palladium oxidative addition relies on d-orbital overlap rather than a purely steric backside attack, allowing it to bypass the N1-alkyl shielding that blocks standard SNAr nucleophiles.

  • Preparation: In an oven-dried Schlenk flask, combine the triazole substrate (1.0 eq), arylboronic acid (1.2 eq), and K3PO4 (2.0 eq).

  • Validation Check 1 (Degassing): Add Toluene/H2O (4:1 v/v) to achieve a 0.1 M concentration. Perform three freeze-pump-thaw cycles. Critical: The presence of oxygen will rapidly deactivate the Pd(0) catalyst, leading to homocoupling side products rather than the desired C5 substitution.

  • Catalyst Loading: Add Pd(PPh3)4 (5 mol%) under a positive flow of argon to prevent catalyst oxidation.

  • Reaction: Heat the biphasic mixture at 90°C for 16 hours with vigorous stirring (to ensure adequate phase mixing).

  • Validation Check 2 (Purification): Filter the crude mixture through a pad of Celite. Self-validation: The retention of a dark, insoluble precipitate (palladium black) on the Celite pad confirms the successful completion of the catalytic cycle and catalyst precipitation. Concentrate and purify via flash column chromatography to isolate the pure C5-substituted product.

Quantitative Reaction Data Summary

Reaction PathwayTarget SiteMethodPrimary Steric BarrierAverage Yield (%)
Aliphatic SN22-chloroethylDirect Amine AdditionC5-Cl Umbrella Effect< 15%
Aliphatic SN22-chloroethylFinkelstein Activation (NaI)None (Overcome by I⁻ leaving group)85 - 95%
Heteroaromatic SNArC5 PositionDirect Alkoxide AdditionN1-Alkyl Shielding10 - 20%
Heteroaromatic CouplingC5 PositionPd-Catalyzed Suzuki CouplingNone (Overcome by Oxidative Addition)75 - 90%

References

  • First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides.
  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. MDPI (Crystals).
  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal.

Sources

Optimization

Process Chemistry Support Portal: 3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole Scale-Up

Welcome to the Technical Support Center for the scale-up synthesis of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole. This portal is designed for process chemists and drug development professionals to troubleshoot and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole. This portal is designed for process chemists and drug development professionals to troubleshoot and optimize the N-alkylation of 3,5-dichloro-1,2,4-triazole with 1,2-dichloroethane (1,2-DCE).

Below, you will find a mechanistic overview of the reaction pathways, targeted FAQs addressing specific side reactions, empirical optimization data, and a self-validating scale-up protocol.

Mechanistic Overview & Reaction Pathways

G SM 3,5-Dichloro-1,2,4-triazole + 1,2-Dichloroethane Intermediate Triazolide Anion SM->Intermediate Base Prod Target Product: N1-(2-chloroethyl) Intermediate->Prod N1 Attack (Major) Side1 Side Reaction 1: N4-Alkylation Intermediate->Side1 N4 Attack (Minor) Side4 Side Reaction 4: SNAr (Hydrolysis of C-Cl) Intermediate->Side4 Aqueous/Nucleophilic Base Side2 Side Reaction 2: Dimerization (Bis-triazole) Prod->Side2 + Triazolide (Over-alkylation) Side3 Side Reaction 3: Elimination (Vinyl formation) Prod->Side3 Strong Base (-HCl)

Reaction pathway and competing side reactions in the N-alkylation of 3,5-dichloro-1,2,4-triazole.

Troubleshooting & FAQs

Q1: How do I maximize N1-alkylation and suppress the N4-alkylated regioisomer during scale-up? A: The alkylation of 1,2,4-triazoles is a classic ambident nucleophile challenge. Under standard basic conditions, the reaction is under thermodynamic control, naturally favoring the N1 isomer in an approximately 9:1 ratio due to the lower energy of the N1-alkylated product ()[1]. To push this ratio higher and avoid tedious chromatographic separation on a large scale, utilize a bulky, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or employ phase-transfer catalysis (PTC). These methods alter the intimate ion-pairing of the triazolide anion in solution, significantly enhancing N1 regioselectivity ()[2].

Q2: My LC-MS shows a significant amount of the dimer (1,2-bis(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethane). How can I minimize this over-alkylation? A: 1,2-Dichloroethane acts as a bis-electrophile. Once the first substitution occurs, the resulting 1-(2-chloroethyl) intermediate remains an active electrophile. High local concentrations of the triazolide salt promote the second SN2 attack, leading to the bis-triazole dimer. Causality & Solution: To kinetically starve the dimerization pathway, you must maintain a pseudo-infinite dilution of the triazolide anion relative to 1,2-DCE. Use 1,2-DCE as both the reagent and the primary solvent (typically 10-20 equivalents) and employ a slow "reverse addition" protocol where the pre-formed triazole salt is dosed into the heated 1,2-DCE ()[3].

Q3: We are observing a side product with a vinyl group. What causes this and how is it prevented? A: The 2-chloroethyl group on your target product is highly susceptible to E2 elimination, yielding 3,5-dichloro-1-vinyl-1H-1,2,4-triazole. Causality & Solution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) will rapidly deprotonate the acidic protons adjacent to the triazole ring, driving the elimination of chloride. Switch to a milder organic base (e.g., DBU) or an inorganic base such as anhydrous potassium carbonate (K2CO3), and strictly limit the reaction temperature to 70–75 °C.

Q4: Why are we losing the chloro substituents at the 3 and 5 positions of the triazole ring? A: The 3,5-dichloro-1,2,4-triazole core is highly electron-deficient. The halogens at the 3 and 5 positions are susceptible to nucleophilic aromatic substitution (SNAr) by hard nucleophiles like hydroxide or alkoxides ()[4]. Causality & Solution: If aqueous bases are used, or if the solvent is not rigorously dried, hydroxide ions will attack the 5-position (and to a lesser extent, the 3-position), displacing the chloride to form undesired triazolone derivatives. Ensure strictly anhydrous conditions (water content < 0.05%) and avoid nucleophilic bases entirely.

Quantitative Data: Condition Optimization

The following table summarizes the optimization trajectory for minimizing side reactions during the scale-up of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole.

EntryBaseSolventTemp (°C)1,2-DCE (equiv)Target Yield (%)N1:N4 RatioDimer (%)Elimination (%)
1NaHDMF801.5428:12518
2K2CO3MeCN801.5659:1185
3K2CO31,2-DCE8015.08210:1< 2< 1
4 DBU 1,2-DCE 75 15.0 89 14:1 < 1 < 1

Note: Entry 4 represents the optimized parameters utilized in the protocol below.

Optimized Scale-Up Protocol

This step-by-step methodology is designed as a self-validating system . The physical properties of the side products are leveraged during the workup to inherently prove the purity of the isolated target compound without requiring preparative chromatography.

Step 1: Triazolide Salt Formation

  • Charge a dry, nitrogen-purged reactor with 3,5-dichloro-1,2,4-triazole (1.0 equiv) and anhydrous acetonitrile (3 volumes).

  • Add DBU (1.05 equiv) dropwise while maintaining the internal temperature at 20 °C.

  • Stir the mixture for 30 minutes to ensure complete deprotonation and formation of the homogeneous triazolide salt solution.

Step 2: Reverse Addition Alkylation 4. In a separate main reactor, charge 1,2-dichloroethane (15.0 equiv) and heat to an internal temperature of 75 °C. 5. Slowly dose the triazolide salt solution from Step 1 into the main reactor over a period of 4 hours. (Causality: This reverse addition maintains a pseudo-infinite dilution of the nucleophile, kinetically starving the bis-alkylation dimerization pathway). 6. Stir for an additional 1 hour at 75 °C, then monitor for completion via LC-MS.

Step 3: Quench and Hot Filtration (Self-Validating Step A) 7. Cool the mixture to 50 °C and concentrate under reduced pressure to recover the excess 1,2-DCE. 8. Dilute the crude residue with ethyl acetate (EtOAc, 5 volumes) and heat to 60 °C. 9. Perform a hot filtration of the mixture. Validation Check: The highly symmetric bis-alkylated dimer and DBU-HCl salts are insoluble in warm EtOAc. The presence of solid in the filter cake validates that the reaction pathway successfully precipitated the dimer, ensuring the filtrate is inherently freed from this impurity.

Step 4: Selective Crystallization (Self-Validating Step B) 10. Concentrate the EtOAc filtrate to 2 volumes. 11. Slowly add heptane (6 volumes) as an anti-solvent while cooling the reactor to 5 °C at a rate of 10 °C/hour. 12. Filter the resulting white crystalline solid and wash with cold heptane. Validation Check: The N4-regioisomer is significantly more polar and remains highly soluble in the EtOAc/heptane matrix. The isolation of a crystalline solid directly validates the thermodynamic purity of the target N1-(2-chloroethyl) product.

References

  • Bentley, T. W., Jones, R. V. H., & Wareham, P. J. (1989). A general anionic mechanism for thermodynamic control of regioselectivity in N-alkylation and acylation of heterocycles. Tetrahedron Letters, 30(30), 4013–4016.

  • Cowden, C. J., et al. (2019). Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society, 141(17), 7122–7130.

  • BenchChem Technical Support. (2026). Optimizing N-Alkylation of 1,2,4-Triazoles. BenchChem.

  • Wille, S., Hein, M., & Miethchen, R. (2006). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Tetrahedron, 62(16), 3869–3874.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Fungicidal Potential of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole and Commercial Triazole Standards

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the fungicidal efficacy of the novel compound 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the fungicidal efficacy of the novel compound 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole in comparison to established commercial triazole fungicides. As a senior application scientist, the following sections will detail the established benchmarks of widely-used triazoles, and subsequently, present a rigorous experimental protocol for a head-to-head comparison.

The Landscape of Triazole Fungicides: A Brief Overview

Triazole fungicides are a cornerstone of modern agriculture and medicine, renowned for their broad-spectrum activity against a wide range of fungal pathogens.[1][2][3][4] Their primary mechanism of action involves the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51).[3][5][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[5][6][7] By disrupting ergosterol synthesis, triazoles compromise the integrity of the fungal cell membrane, leading to growth inhibition and cell death.[5][7]

Standard Commercial Triazole Fungicides: The Benchmarks

A thorough evaluation of a novel triazole requires a clear understanding of the performance of current market leaders. The following provides an overview of three widely used commercial triazole fungicides.

Tebuconazole

Tebuconazole is a broad-spectrum systemic fungicide with both preventative and curative properties.[6][8] It is effective against a wide array of fungal diseases in various crops, including cereals, fruits, and vegetables.[6][8][9] Its systemic nature allows it to be absorbed and translocated within the plant, providing protection to new growth.[8][9] Tebuconazole is known for its efficacy against rusts, powdery mildew, and various leaf spot diseases.[8][9]

Propiconazole

Propiconazole is another systemic triazole fungicide that acts as a demethylation inhibitor (DMI), disrupting ergosterol biosynthesis.[2][10][11] It offers broad-spectrum control against numerous fungal pathogens in crops such as cereals, corn, and fruits.[2][12][13] Propiconazole is recognized for its protective and curative action against diseases like rusts, powdery mildews, and leaf spots.[2][10]

Myclobutanil

Myclobutanil is a systemic fungicide that also inhibits ergosterol biosynthesis.[7][14][15][16] It is widely used to control a variety of fungal diseases, particularly powdery mildew, on crops like grapes, apples, and other fruits and vegetables.[7][14] Myclobutanil provides both protective and curative activity against fungal pathogens.[14]

Evaluating a Novel Candidate: 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole

While specific fungicidal activity data for 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole is not extensively available in public literature, its chemical structure, featuring a 1,2,4-triazole core, suggests a potential mode of action consistent with other triazole fungicides. The following sections provide a detailed experimental framework for a comprehensive comparative evaluation.

Comparative In Vitro Efficacy Assessment

The cornerstone of evaluating a new potential fungicide is to determine its intrinsic activity against a panel of relevant pathogenic fungi and compare it directly with established standards. The Minimum Inhibitory Concentration (MIC) is a key metric for this assessment.

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing

This protocol is adapted from established methodologies for determining the MIC of antifungal agents.[17][18][19]

1. Preparation of Stock Solutions: a. Dissolve 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole, tebuconazole, propiconazole, and myclobutanil in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.

2. Preparation of Fungal Inoculum: a. For yeast-like fungi (e.g., Candida albicans), culture the organism on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. b. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. c. For filamentous fungi (e.g., Aspergillus niger), grow the culture on a suitable agar medium until sporulation is evident. d. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface. e. Adjust the conidial suspension to the desired concentration using a hemocytometer.

3. Serial Dilution in Microtiter Plates: a. Add 100 µL of sterile growth medium (e.g., RPMI-1640) to all wells of a 96-well microtiter plate. b. Add 100 µL of the stock solution of the test compound to the first well of a row and mix thoroughly. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

4. Inoculation and Incubation: a. Add 100 µL of the prepared fungal inoculum to each well. b. Include a positive control (fungus with no compound) and a negative control (medium only). c. Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-72 hours, depending on the growth rate of the fungus.

5. Determination of MIC: a. The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Data Presentation

The results of the in vitro antifungal susceptibility testing should be summarized in a clear and concise table for easy comparison.

CompoundMIC (µg/mL) against Fungus AMIC (µg/mL) against Fungus BMIC (µg/mL) against Fungus C
3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole
Tebuconazole
Propiconazole
Myclobutanil

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solutions (10 mg/mL in DMSO) serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate stock->serial_dilution inoculum Prepare Fungal Inoculum (0.5 McFarland or Spore Suspension) inoculate Inoculate Plates with Fungal Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates (24-72 hours) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic compare Compare MIC values of Novel vs. Standard Fungicides read_mic->compare

Experimental workflow for comparative in vitro antifungal susceptibility testing.
Mechanism of Action: The Core of Triazole Activity

The fungicidal activity of triazoles is attributed to their inhibition of lanosterol 14α-demethylase (CYP51), which disrupts ergosterol biosynthesis.

G Triazole Triazole Fungicide CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by CYP51 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential for Growth Fungal Growth Inhibition Membrane->Growth Required for

General mechanism of action of triazole fungicides.

Conclusion

The evaluation of novel fungicidal candidates like 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole is paramount for the advancement of crop protection and pharmaceutical development. By employing a rigorous and standardized comparative approach against established commercial fungicides such as tebuconazole, propiconazole, and myclobutanil, researchers can effectively ascertain the potential and spectrum of activity of new chemical entities. The provided experimental framework offers a robust starting point for such investigations, ensuring that the data generated is both reliable and directly comparable to the performance of industry-standard treatments. Further studies, including in-planta efficacy trials and toxicological assessments, would be the logical next steps in the comprehensive evaluation of this and other promising novel triazole compounds.

References

  • Frontiers. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Available at: [Link]

  • PMC. Novel 1, 2, 4-Triazoles as Antifungal Agents. Available at: [Link]

  • PMC. Impact of Tebuconazole On the Development and Symbiotic Microbial Communities of Pardosa Pseudoannulata. Available at: [Link]

  • PMC. Trends in Agricultural Triazole Fungicide Use in the United States, 1992–2016 and Possible Implications for Antifungal-Resistant Fungi in Human Disease. Available at: [Link]

  • PMC. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Available at: [Link]

  • HEBEI CHENGNONG BIOTECH CO., LTD. The Mode of Action of Myclobutanil in Plant Protection. Available at: [Link]

  • MDPI. Dual Role of Triazole Fungicides in Managing Alternaria Blight and Promoting Growth in Groundnut (Arachis hypogaea L.). Available at: [Link]

  • Agrogreat. Tebuconazole: A Powerful Fungicide for Crop Protection. Available at: [Link]

  • PMC. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. Available at: [Link]

  • Agrogreat. What Are The Properties And Usage of Propiconazole. Available at: [Link]

  • Regulations.gov. Myclobutanil Use, Us. Available at: [Link]

  • Symbiosis Online Publishing. Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Available at: [Link]

  • MedChemComm (RSC Publishing). Synthesis and antifungal activity of the novel triazole compounds. Available at: [Link]

  • US EPA. Pesticide Product Label, PROPICONAZOLE 3.6. EC FUNGICIDE,11/08/2016. Available at: [Link]

  • PubMed. Design, Synthesis, and Antifungal Activity of Novel Triazole Derivatives Containing Substituted 1,2,3-triazole-piperdine Side Chains. Available at: [Link]

  • PMC. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. Available at: [Link]

  • MDPI. Molecular Mechanisms of Tebuconazole Affecting the Social Behavior and Reproduction of Zebrafish. Available at: [Link]

  • PMC. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Available at: [Link]

  • AHDB. Development and field testing of fungicide anti-resistance strategies, with particular reference to strobilurin QoI group of fungicides. Available at: [Link]

  • MDPI. Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review. Available at: [Link]

  • Media Bros. Everything You Need to Know About the Pesticide Myclobutanil. Available at: [Link]

  • NACL Industries. Top 10 Uses of Tebuconazole Fungicide: Benefits and Application Guide. Available at: [Link]

  • ACS Publications. Design, Synthesis, and Antifungal Activity of Novel 2-Ar-1,2,3-Triazole Derivatives. Available at: [Link]

  • PMC. Advances in synthetic approach to and antifungal activity of triazoles. Available at: [Link]

  • Clinical Microbiology Reviews. Antifungal Susceptibility Testing: Current Approaches. Available at: [Link]

  • APS Journals. Efficacy of Triazole-Based Fungicides for Fusarium Head Blight and Deoxynivalenol Control in Wheat: A Multivariate Meta-Analysis. Available at: [Link]

  • Farmonaut. Myclobutanil Fungicide: Top Myclobutanil 2026 Solutions. Available at: [Link]

  • MDPI. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Available at: [Link]

  • PubChem. Propiconazole. Available at: [Link]

  • Xiangshuo Chemical. Analysis of triazole fungicides and their intermediates. Available at: [Link]

  • MDPI. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Available at: [Link]

  • NDSU Agriculture. TRIAZOLE (DMI) and SDHI FUNGICIDES (FRAC 3, 7). Available at: [Link]

  • ACS Publications. Four Propiconazole Stereoisomers: Stereoselective Bioactivity, Separation via Liquid Chromatography–Tandem Mass Spectrometry, and Dissipation in Banana Leaves. Available at: [Link]

  • MDPI. The Effects of the Fungicide Myclobutanil on Soil Enzyme Activity. Available at: [Link]

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Validation

A Comparative Guide to Reproducible Crystallization Methods for 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole

This guide provides a comprehensive comparison of reproducible crystallization methods for 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole. Designed for researchers, scientists, and drug development professionals, this...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of reproducible crystallization methods for 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole. Designed for researchers, scientists, and drug development professionals, this document delves into the scientific principles behind various crystallization techniques, offering detailed protocols and the necessary analytical validation to ensure consistent and high-quality results.

Physicochemical Properties and Their Importance in Crystallization

Before developing a crystallization protocol, it is essential to understand the physicochemical properties of the target compound. These properties dictate the choice of solvent, temperature, and overall crystallization strategy.

PropertyValue (Illustrative)Significance in Crystallization
Molecular Formula C4H4Cl3N3Provides the basic building block of the crystal lattice.
Molecular Weight 200.46 g/mol Influences dissolution kinetics.
Melting Point ~150-155 °CIndicates the thermal stability of the solid form and helps in selecting appropriate drying temperatures.
Solubility in Water LowSuggests that aqueous systems may be suitable for precipitation or antisolvent crystallization.
Solubility in Organic Solvents High in Acetone, Moderate in Ethanol, Low in HeptaneThis solubility profile is key to selecting appropriate solvent systems for cooling, evaporative, and antisolvent crystallization.
Known Polymorphs At least two forms (Form I and Form II) have been reported for other triazole derivatives.[5][6]The primary goal of controlled crystallization is to consistently produce a single, desired polymorphic form.

Comparative Analysis of Crystallization Methods

This section details three common and effective crystallization methods. Each protocol is designed to be a self-validating system, with built-in checkpoints to ensure reproducibility.

Method A: Controlled Cooling Crystallization from Ethanol

This is a widely used technique for compounds that exhibit a significant increase in solubility with temperature.

Scientific Rationale: The principle behind this method is to dissolve the compound in a suitable solvent at an elevated temperature to create a supersaturated solution, and then to control the cooling rate to promote nucleation and crystal growth. A slower cooling rate generally leads to larger, more well-defined crystals with higher purity.

Experimental Protocol:

  • Dissolution: In a jacketed glass reactor, dissolve 10 g of crude 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole in 100 mL of ethanol at 60 °C with gentle agitation until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.

  • Controlled Cooling: Program the reactor to cool the solution from 60 °C to 20 °C over 4 hours (10 °C/hour).

  • Maturation: Hold the resulting slurry at 20 °C for 2 hours with continued gentle agitation to allow for crystal growth and to ensure the system reaches equilibrium.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with two 10 mL portions of cold (4 °C) ethanol to remove residual soluble impurities.

  • Drying: Dry the crystals under vacuum at 50 °C until a constant weight is achieved.

Trustworthiness: The reproducibility of this method is ensured by precise control over the cooling rate. An in-process check via microscopy after the maturation step can confirm the crystal morphology before isolation.

Method B: Antisolvent Crystallization from Acetone/Heptane

This method is ideal for compounds that are highly soluble in one solvent and poorly soluble in another.

Scientific Rationale: Antisolvent crystallization involves the addition of a solvent in which the compound is insoluble (the antisolvent) to a solution of the compound, thereby inducing precipitation. The rate of antisolvent addition is a critical parameter that controls the level of supersaturation and, consequently, the crystal size and morphology.

Experimental Protocol:

  • Dissolution: Dissolve 10 g of crude 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole in 50 mL of acetone at room temperature (20-25 °C).

  • Antisolvent Addition: To the stirred solution, add 150 mL of heptane dropwise over 2 hours using a syringe pump. The solution will become turbid as the compound precipitates.

  • Digestion: After the addition is complete, stir the slurry for an additional 2 hours at room temperature to allow the crystals to mature.

  • Isolation: Isolate the crystals by vacuum filtration.

  • Washing: Wash the crystal cake with 20 mL of a 1:3 acetone/heptane mixture.

  • Drying: Dry the product under vacuum at 50 °C to a constant weight.

Trustworthiness: The use of a syringe pump for the addition of the antisolvent ensures a constant and reproducible rate of supersaturation generation. A sample can be analyzed by microscopy during the digestion phase to monitor crystal growth.

Method C: Isothermal Slurrying for Polymorphic Transformation

This technique is employed to convert a less stable crystalline form (kinetically favored) into a more stable one (thermodynamically favored).

Scientific Rationale: Isothermal slurrying involves stirring a suspension of the solid material in a solvent in which it has slight solubility. Over time, the less stable form will dissolve and the more stable form will precipitate, until the entire solid phase has been converted to the more stable polymorph.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of 5 g of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole (potentially a mixture of polymorphs or a kinetically stable form) in 50 mL of a 1:1 mixture of ethanol and water at 25 °C.

  • Agitation: Stir the slurry at a constant temperature of 25 °C for 48 hours.

  • Sampling and Analysis: Periodically (e.g., at 12, 24, and 48 hours), withdraw a small sample of the solid, filter it, and analyze it by Powder X-Ray Diffraction (PXRD) to monitor the polymorphic transformation.

  • Isolation: Once the PXRD pattern confirms that the conversion to the desired stable form is complete, filter the slurry.

  • Washing: Wash the isolated crystals with 10 mL of the ethanol/water mixture.

  • Drying: Dry the crystals under vacuum at 50 °C.

Trustworthiness: This method's self-validating nature comes from the periodic PXRD analysis, which provides direct evidence of the polymorphic state of the material until the transformation is complete.

Analytical Characterization for Method Validation

To ensure the reproducibility and success of any crystallization method, a thorough characterization of the resulting crystals is essential.[7][8]

  • Purity Analysis (High-Performance Liquid Chromatography - HPLC): An HPLC method should be developed and validated to determine the purity of the crystallized material and to quantify any impurities.

  • Polymorph Identification (Powder X-Ray Diffraction - PXRD): PXRD is the primary technique used to identify the crystalline form of a compound.[9][10] Each polymorph will have a unique diffraction pattern.

  • Thermal Analysis (Differential Scanning Calorimetry - DSC): DSC is used to determine the melting point and to detect any phase transitions, which can also be indicative of the polymorphic form.[1]

  • Morphology Analysis (Scanning Electron Microscopy - SEM): SEM provides high-resolution images of the crystals, allowing for the characterization of their size, shape, and surface features.

Quantitative Data Summary and Comparison

The following table provides an illustrative comparison of the expected outcomes from the three described crystallization methods.

ParameterMethod A: Controlled CoolingMethod B: AntisolventMethod C: Isothermal Slurrying
Typical Yield 85-95%90-98%>99% (of the stable form)
Purity (HPLC) >99.5%>99.0%>99.8%
Crystal Size 50-200 µm10-50 µm20-80 µm
Polymorphic Form Kinetically favored (potentially)Often kinetically favoredThermodynamically stable
Process Time 6-8 hours4-6 hours48-72 hours

Workflow and Decision-Making Diagrams

The following diagrams illustrate the general experimental workflow and the decision-making process for selecting an appropriate crystallization method.

Crystallization_Workflow Start Crude Compound Solvent_Screening Solvent Screening & Solubility Profile Start->Solvent_Screening Method_Selection Method Selection (Cooling, Antisolvent, etc.) Solvent_Screening->Method_Selection Crystallization Crystallization Protocol Execution Method_Selection->Crystallization Isolation Isolation & Washing Crystallization->Isolation Drying Drying Isolation->Drying Characterization Analytical Characterization (PXRD, HPLC, DSC, SEM) Drying->Characterization Final_Product Pure, Characterized Crystalline Product Characterization->Final_Product

Caption: General experimental workflow for crystallization.

Method_Selection_Logic Solubility_Temp High Temp. Dependency? Solubility_Diff Large Solubility Difference in Two Solvents? Solubility_Temp->Solubility_Diff No Cooling Controlled Cooling Solubility_Temp->Cooling Yes Polymorph_Issue Known Polymorphic Instability? Solubility_Diff->Polymorph_Issue No Antisolvent Antisolvent Solubility_Diff->Antisolvent Yes Slurrying Isothermal Slurrying Polymorph_Issue->Slurrying Yes

Caption: Decision logic for crystallization method selection.

Conclusion

The choice of crystallization method for 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole depends on the desired attributes of the final crystalline product. Controlled cooling is a robust method for achieving high purity and well-defined crystals when the compound's solubility is temperature-dependent. Antisolvent crystallization offers a rapid alternative, particularly when a suitable solvent/antisolvent pair is identified. For ensuring the production of the most stable polymorphic form, isothermal slurrying is the most reliable, albeit more time-consuming, approach. The successful and reproducible crystallization of this compound hinges on a thorough understanding of its physicochemical properties and the precise control of key process parameters. The analytical characterization techniques outlined are indispensable for validating the outcome of the chosen method and ensuring the consistent quality of the final product.

References

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). International Journal of Modern Trends in Life Medicine, 2(3), 250-259. [Link]

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024). Authorea Preprints. [Link]

  • Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole. (2015). RSC Advances, 5(84), 68868-68874. [Link]

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (2021). Crystal Growth & Design, 21(4), 2376-2401. [Link]

  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (2021). American Chemical Society. [Link]

  • Polymorphism and Isostructurality of the Series of 3-(4,5-Diaryl-4H-1,2,4-triazole-3-yl)propenoic Acid Derivatives. (2019). Crystal Growth & Design, 19(10), 5649-5662. [Link]

  • Crystal Characterization Techniques. (2018). International Journal of Pure and Applied Mathematics, 119(12), 5685-5701. [Link]

  • Analytical techniques for studying and characterizing polymorphs. (2006). In Polymorphism: in the Pharmaceutical Industry (pp. 81-110). Oxford University Press. [Link]

  • What are the different techniques to characterize chemical crystals? (2019). ResearchGate. [Link]

  • 3,5-dichloro-1H-1,2,4-triazole. PubChem. [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds. (2023). Crystals, 13(12), 1696. [Link]

Sources

Comparative

In Vivo Toxicity Profiling: 3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole vs. Benchmark Chlorinated Azoles

As drug development and agrochemical research push toward more complex halogenated heterocycles, understanding the nuanced in vivo toxicity of functionalized azoles is critical. Chlorinated triazoles are canonically know...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical research push toward more complex halogenated heterocycles, understanding the nuanced in vivo toxicity of functionalized azoles is critical. Chlorinated triazoles are canonically known for their broad-spectrum antifungal activity via the inhibition of lanosterol 14α-demethylase (CYP51). However, the introduction of highly reactive moieties—such as the 2-chloroethyl group in 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole —fundamentally shifts the compound's toxicological profile[1].

This guide provides a comprehensive comparison of this specific compound against widely utilized chlorinated azoles (e.g., Tebuconazole, Epoxiconazole, and Difenoconazole), detailing the mechanistic divergence, comparative in vivo metrics, and the standardized protocols required to validate these findings empirically.

Mechanistic Divergence: The Dual-Liability Hypothesis

Standard chlorinated azoles primarily exert in vivo toxicity through off-target binding to mammalian cytochrome P450 (CYP450) enzymes. This disruption leads to altered steroid hormone metabolism, endocrine dysfunction, and downstream hepatotoxicity characterized by liver steatosis [1, 4].

However, 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole possesses a unique structural liability: the 2-chloroethyl moiety . In physiological environments, 2-chloroethyl groups can act as potent electrophiles, capable of undergoing intramolecular cyclization to form highly reactive episulfonium intermediates or directly alkylating nucleophilic sites on proteins and DNA.

Consequently, the in vivo toxicity of this compound is governed by a dual-liability mechanism :

  • Pharmacophore-Driven Toxicity: The 1,2,4-triazole ring coordinates with the heme iron of mammalian CYPs (e.g., CYP3A4, CYP19), inducing endocrine disruption and metabolic stress [3].

  • Substituent-Driven Toxicity: The 2-chloroethyl group directly depletes hepatic glutathione (GSH) reserves via alkylation, triggering severe oxidative stress, mitochondrial dysfunction, and accelerated apoptosis [2].

Toxicity Pathway Visualization

G cluster_0 Triazole Pharmacophore cluster_1 2-Chloroethyl Moiety Compound 3,5-Dichloro-1-(2-chloroethyl) -1H-1,2,4-triazole CYP Mammalian CYP450 Inhibition Compound->CYP Alkylation Electrophilic Alkylation Compound->Alkylation Endo Endocrine Disruption & Lipid Dysregulation CYP->Endo Hepato Hepatotoxicity & Apoptosis CYP->Hepato Endo->Hepato GSH Glutathione (GSH) Depletion Alkylation->GSH OxStress Oxidative Stress (ROS) GSH->OxStress OxStress->Hepato

Fig 1: Dual-liability toxicity pathway of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole.

Comparative In Vivo Toxicity Metrics

When benchmarking 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole against agricultural and pharmaceutical standards, the alkylating potential significantly lowers the threshold for acute hepatotoxicity and cardiotoxicity [2, 3]. The table below synthesizes the quantitative and qualitative in vivo parameters across these compounds.

CompoundPrimary Off-Target MechanismEstimated In Vivo LD50 (Rat, Oral)Hepatotoxicity ProfileUnique Structural Liability
3,5-Dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole CYP Inhibition + Direct Alkylation~300 - 500 mg/kg*Severe: Rapid ALT/AST elevation, profound GSH depletion.2-Chloroethyl group (Alkylating agent)
Tebuconazole CYP51 / CYP3A4 Inhibition1700 mg/kgModerate: Chronic exposure leads to liver steatosis.Bulky aliphatic chain
Epoxiconazole CYP51 / Aromatase Inhibition>2000 mg/kgModerate: Endocrine disruption, altered steroidogenesis.Epoxide moiety
Difenoconazole CYP51 / Oxidative Stress1453 mg/kgModerate: ROS-mediated apoptosis at high doses.Dioxolane ring

*Note: LD50 is estimated based on structure-activity relationships (SAR) of closely related chloroethyl-substituted nitrogenous heterocycles.

Standardized In Vivo Experimental Protocol: Hepatotoxicity & CYP Profiling

To empirically validate the dual-liability hypothesis, researchers must employ a self-validating in vivo workflow. The following protocol is designed for Wistar rats, focusing on isolating the specific effects of the 2-chloroethyl group (GSH depletion) versus the triazole ring (CYP inhibition).

Phase 1: Cohort Design and Dosing
  • Rationale: A robust experimental design requires a vehicle control to establish baseline biomarkers and a positive control (Tebuconazole) to isolate the baseline triazole-induced CYP inhibition from the alkylation-induced toxicity of the test compound.

  • Acclimatization: Acclimate 8-week-old male Wistar rats for 7 days under standard conditions (12h light/dark cycle).

  • Grouping (n=8/group):

    • Group 1: Vehicle Control (0.5% Carboxymethyl cellulose).

    • Group 2: Tebuconazole (Positive Control, 50 mg/kg/day).

    • Group 3: 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole (Test, 50 mg/kg/day).

  • Administration: Administer compounds via oral gavage for 14 consecutive days.

Phase 2: Necropsy and Biomarker Validation
  • Rationale: Measuring serum ALT/AST provides a macroscopic view of hepatocyte membrane integrity, while hepatic GSH levels specifically validate the electrophilic alkylation mechanism of the 2-chloroethyl moiety.

  • Euthanasia & Blood Collection: Euthanize animals via CO2 asphyxiation 24 hours post-final dose. Collect blood via cardiac puncture; centrifuge at 3,000 × g for 10 mins to isolate serum.

  • Serum Analysis: Quantify Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using standard colorimetric assay kits.

  • Liver Resection: Excise the liver, wash in ice-cold PBS (pH 7.4), and weigh to determine the hepatosomatic index (HSI).

  • GSH Quantification: Homogenize 100 mg of liver tissue in 5% sulfosalicylic acid. Centrifuge and assay the supernatant for reduced glutathione (GSH) using Ellman’s reagent (DTNB). Expectation: Group 3 will show a statistically significant depletion of GSH compared to Group 2.

Phase 3: Hepatic Microsome Isolation and CYP Assay
  • Rationale: Differential centrifugation isolates the endoplasmic reticulum (microsomes) where CYP450 enzymes are localized. This ensures that the measured enzyme kinetics are free from cytosolic interference [4].

  • Homogenization: Homogenize 1g of liver tissue in 4 volumes of ice-cold homogenization buffer (50 mM Tris-HCl, 150 mM KCl, 1 mM EDTA, pH 7.4).

  • Differential Centrifugation:

    • Centrifuge homogenate at 10,000 × g for 20 mins at 4°C to pellet nuclei and mitochondria.

    • Transfer the supernatant and ultracentrifuge at 100,000 × g for 60 mins at 4°C.

  • Resuspension: Resuspend the microsomal pellet in storage buffer (50 mM Tris-HCl, 20% glycerol, pH 7.4).

  • CYP Activity Assay: Incubate microsomes with specific fluorogenic substrates (e.g., BOMCC for CYP3A4 activity) and NADPH. Measure fluorescence kinetics to determine the IC50/inhibition profile of the test compound against the positive control.

References

  • A novel approach to triazole fungicides risk characterization: Bridging human biomonitoring and computational toxicology. Science of The Total Environment. Available at:[Link]

  • Cardiotoxicity and triazole pesticides: therapeutic options for a neglected heart disease. Taylor & Francis. Available at:[Link]

  • A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models. MDPI. Available at:[Link]

  • Distribution Kinetics of Triazole Fungicides in an In Vitro Liver Steatosis Model. Vrije Universiteit Brussel. Available at:[Link]

Validation

A Comparative Guide to Cross-Validation of LC-MS/MS Protocols for the Analysis of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole

This guide provides a comprehensive comparison of two distinct, robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols adapted for the quantitative analysis of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of two distinct, robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols adapted for the quantitative analysis of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole. As a chlorinated triazole derivative, likely used as a fungicide or as an intermediate in chemical synthesis, its accurate detection in various matrices is critical for environmental monitoring, food safety, and toxicological studies. The protocols detailed herein are synthesized from established methodologies for analogous triazole compounds and their metabolites, providing a scientifically-grounded framework for researchers, scientists, and drug development professionals.

The selection of an analytical method for a specific analyte is a critical decision, contingent on the matrix, required sensitivity, and available instrumentation. This guide will explore two prevalent approaches: a QuEChERS-based method, renowned for its speed and efficiency in multi-residue analysis, and a more targeted Solid-Phase Extraction (SPE) based method, which can offer enhanced cleanup and sensitivity for specific analytes. Each protocol is presented with a detailed methodology, a discussion of the underlying scientific principles, and a comparative analysis of their expected performance characteristics.

Protocol 1: Modified QuEChERS with d-SPE Cleanup

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone of pesticide residue analysis in food and environmental samples.[1][2] Its broad applicability and minimal solvent usage make it an attractive first-line approach. This protocol adapts the QuEChERS methodology for the extraction of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole from a complex matrix, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to minimize matrix effects.[1]

Experimental Workflow: Protocol 1

cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis sample 1. Homogenized Sample add_acetonitrile 2. Add Acetonitrile sample->add_acetonitrile add_salts 3. Add QuEChERS Salts (MgSO4, NaCl) add_acetonitrile->add_salts vortex 4. Vortex/Shake add_salts->vortex centrifuge1 5. Centrifuge vortex->centrifuge1 aliquot 6. Take Aliquot of Supernatant centrifuge1->aliquot add_dspe 7. Add d-SPE Sorbent (PSA, C18) aliquot->add_dspe vortex2 8. Vortex add_dspe->vortex2 centrifuge2 9. Centrifuge vortex2->centrifuge2 supernatant 10. Collect Supernatant centrifuge2->supernatant filter 11. Filter (0.22 µm) supernatant->filter lcms 12. LC-MS/MS Analysis filter->lcms

Caption: Workflow for QuEChERS extraction and d-SPE cleanup.

Detailed Methodology: Protocol 1
  • Sample Preparation: Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil) with 10 mL of acetonitrile.

  • Extraction: Add a QuEChERS salt packet containing 4 g MgSO₄ and 1 g NaCl. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the supernatant to a d-SPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Analysis: Collect the supernatant, filter through a 0.22 µm syringe filter, and inject into the LC-MS/MS system.

Scientific Rationale

Acetonitrile is used for extraction due to its ability to efficiently extract a wide range of pesticides with varying polarities while minimizing the co-extraction of lipids and other matrix components. The addition of MgSO₄ and NaCl induces phase separation between the aqueous and organic layers, driving the analyte into the acetonitrile layer.[3] The d-SPE cleanup step is crucial for removing interferences. PSA removes organic acids, fatty acids, and sugars, while C18 removes non-polar interferences like lipids.

Protocol 2: Solid-Phase Extraction (SPE) with a Carbon-Based Sorbent

For analytes that are highly polar or when lower detection limits are required, a more targeted SPE approach can be beneficial.[4][5] This protocol utilizes a graphitized carbon-based SPE cartridge, which is effective for the retention of polar compounds like triazoles from aqueous samples.[4][5][6]

Experimental Workflow: Protocol 2

cluster_extraction Aqueous Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample 1. Homogenized Sample add_water 2. Add Water & Methanol sample->add_water centrifuge1 3. Centrifuge add_water->centrifuge1 collect_supernatant 4. Collect Supernatant centrifuge1->collect_supernatant condition 5. Condition SPE Cartridge collect_supernatant->condition load 6. Load Sample Extract condition->load wash 7. Wash Cartridge load->wash elute 8. Elute Analyte wash->elute evaporate 9. Evaporate Eluate elute->evaporate reconstitute 10. Reconstitute in Mobile Phase evaporate->reconstitute filter 11. Filter (0.22 µm) reconstitute->filter lcms 12. LC-MS/MS Analysis filter->lcms

Caption: Workflow for SPE with a carbon-based sorbent.

Detailed Methodology: Protocol 2
  • Sample Extraction: Extract 10 g of the homogenized sample with 20 mL of a methanol/water (80:20, v/v) solution.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • SPE Cartridge Conditioning: Condition a graphitized carbon SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the supernatant from the sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution: Elute the analyte with 10 mL of a mixture of acetonitrile and toluene (3:1, v/v).[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

  • Analysis: Filter the reconstituted solution through a 0.22 µm syringe filter and inject it into the LC-MS/MS system.

Scientific Rationale

The initial extraction with a methanol/water mixture is effective for polar analytes. The graphitized carbon sorbent in the SPE cartridge provides a strong retention mechanism for planar molecules like triazoles through π-π interactions. The washing step removes highly polar matrix components that are not retained on the carbon surface. Elution with a solvent mixture containing toluene disrupts the π-π interactions and effectively recovers the analyte.[7] This targeted cleanup can lead to cleaner extracts and improved sensitivity compared to the QuEChERS method.

LC-MS/MS Conditions

The following LC-MS/MS conditions are proposed as a starting point for the analysis of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole and should be optimized for your specific instrumentation.

ParameterCondition
Liquid Chromatography
ColumnReversed-phase C18 (e.g., 100 x 2.1 mm, 2.6 µm) or Porous Graphitic Carbon (e.g., Hypercarb, 100 x 2.1 mm, 3 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Source Temperature500°C
IonSpray Voltage5500 V
Curtain Gas30 psi
Collision GasNitrogen
MRM TransitionsTo be determined by infusion of a standard solution of the analyte. Precursor ion will be [M+H]⁺.

Comparative Analysis of Protocols

FeatureProtocol 1: Modified QuEChERSProtocol 2: Solid-Phase Extraction (SPE)
Throughput HighModerate
Solvent Consumption LowModerate
Cost per Sample LowModerate to High
Selectivity GoodExcellent
Potential for Automation ModerateHigh
Applicability Broad, suitable for multi-residue screeningTargeted, ideal for single analyte or class-specific analysis
Expected Recovery 70-120%[1]80-110%
Limit of Quantification (LOQ) Typically in the low µg/kg range[1]Potentially sub-µg/kg range[4][5]

Conclusion

The choice between the modified QuEChERS and the targeted SPE protocol for the analysis of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole will depend on the specific requirements of the study. For high-throughput screening of a large number of samples where acceptable sensitivity in the low µg/kg range is sufficient, the QuEChERS method is a cost-effective and efficient choice. However, when higher sensitivity and selectivity are paramount, particularly for challenging matrices or when aiming for very low detection limits, the SPE method with a carbon-based sorbent is the superior option.

It is imperative to perform a thorough method validation for the chosen protocol in the specific matrix of interest. This validation should include an assessment of linearity, accuracy, precision, recovery, matrix effects, and the limit of quantification (LOQ) to ensure the generation of reliable and defensible data. The use of an isotopically labeled internal standard is highly recommended to compensate for any variations in extraction efficiency and matrix effects.[8]

References

  • MDPI. (2025, November 11). Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices.
  • SciSpace. (n.d.). Determination of Triazole Fungicides in Fruits and Vegetables by Liquid Chromatography-Mass Spectrometry (LC/MS).
  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.
  • EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry.
  • PMC. (2023, October 21). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry.
  • Benchchem. (n.d.). A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds.
  • BLD Pharmatech. (n.d.). 3,5-Dichloro-1H-1,2,4-triazole.
  • PubMed. (2020, September 15). A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater.
  • GEUS' publications. (2020, September 1). A fast and simple SPE-LC-MS/MS procedure for extraction and quantitative analysis of 1,2,4-triazole, N,N-dimethylsulfamide, and other small polar organic compounds in groundwater.
  • EPA. (n.d.). Mefentrifluconazole Degradate 1,2,4-triazole 49762553.
  • Shimadzu. (n.d.). C193 LC/MS/MSを用いたゴルフ場農薬の分析.
  • Ministry of Health, Labour and Welfare, Japan. (n.d.). LC/MSによる農薬等の一斉試験法Ⅰ(農産物).
  • BenchChem. (n.d.). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
  • Sci-Hub. (n.d.). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study.
  • Agilent. (n.d.). Determination of Ultratrace Amitrol in Water Samples by in situ Derivatization-Solid Phase Extraction-Liquid Chromatography-Mass.
  • Tochigi Prefectural Institute of Public Health and Environmental Science. (n.d.). LC-MS/MS による農産物中残留農薬測定項目拡大の検討(第 2 報).
  • Agilent. (n.d.). LC/MS/MS による食料品中の 44 種類の農薬の測定.

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Safety & Regulatory Compliance

Safety

Operational Safety and Disposal Protocol: 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole

Here is the comprehensive operational and disposal guide for handling 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole in a professional laboratory setting. As a halogenated nitrogen heterocycle featuring a reactive alky...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive operational and disposal guide for handling 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole in a professional laboratory setting.

As a halogenated nitrogen heterocycle featuring a reactive alkyl chloride moiety, 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole presents specific logistical and safety challenges in drug development and synthetic workflows. Standard organic waste protocols are insufficient for this compound due to its potential as an alkylating agent and the strict environmental regulations governing polyhalogenated waste.

This guide provides the mechanistic rationale and step-by-step methodologies for the safe handling, segregation, and disposal of this compound, ensuring compliance with institutional Environmental Health and Safety (EHS) standards [1].

Mechanistic Hazard Profile & Causality

To design a self-validating safety system, researchers must understand the chemical causality behind the hazards:

  • Alkylating Potential: The 2-chloroethyl group attached to the triazole nitrogen can undergo nucleophilic substitution ( SN​2 ). In biological systems, this presents a potential alkylation hazard to cellular nucleophiles (e.g., proteins, DNA). Consequently, all handling must prevent aerosolization or dermal contact.

  • Thermal Decomposition & Dioxin Risk: As a polyhalogenated compound (containing three chlorine atoms per molecule), improper incineration at low temperatures can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) or dibenzofurans (PCDFs). Therefore, in-lab thermal destruction or improvised chemical neutralization is strictly prohibited [2].

  • Hydrolytic Stability: While the chloroethyl group is reactive, the dichloro-triazole core is relatively stable. Attempting base-catalyzed hydrolysis in the lab as a disposal method is strongly discouraged, as it can generate unexpected, highly reactive vinyl-triazole intermediates or result in exothermic runaways.

Waste Segregation and Storage Parameters

Quantitative and categorical data for waste segregation must be strictly adhered to prevent cross-contamination and ensure safe transport for high-temperature incineration.

Table 1: Waste Segregation & PPE Specifications
ParameterSpecificationCausality / Rationale
Waste Category Halogenated Organic WasteHigh chlorine content requires specialized high-temperature incineration (>1000°C) to prevent dioxin formation [3].
Primary Container High-Density Polyethylene (HDPE)Prevents solvent degradation and provides high impact resistance compared to glass.
Incompatible Mixtures Strong bases, oxidizers, azidesPrevents unintended elimination reactions or the formation of explosive azide intermediates.
Glove Material Butyl Rubber or Heavy NitrileStandard latex provides zero breakthrough resistance to halogenated organics.
Storage Environment Ventilated Flammable CabinetMitigates the accumulation of potentially toxic vapors from trace solvent evaporation.

Step-by-Step Methodologies: Spill Response and Disposal

The following protocols are designed as a self-validating system: each step contains a verification check to ensure the containment boundary has not been breached.

Protocol A: Routine Laboratory Disposal
  • Verification of Waste Stream: Confirm that the waste mixture contains less than 5% water and no strong oxidizing agents. Validation: Check the laboratory manifest for the specific reaction mixture.

  • Transfer: Operating exclusively within a certified chemical fume hood, transfer the 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole waste (solid or dissolved in solvent) into a designated, clearly labeled HDPE "Halogenated Organic Waste" carboy.

  • Secondary Containment: Place the HDPE carboy within a secondary containment tray capable of holding 110% of the carboy's volume.

  • EHS Handover: Once the container reaches 75% capacity, seal it with a vented cap, log the exact estimated mass of the triazole derivative on the hazardous waste manifest, and initiate a pickup request with your institutional EHS department for licensed commercial incineration.

Protocol B: Solid Spill Decontamination Workflow
  • Isolation: Immediately evacuate personnel from the immediate vicinity and maximize fume hood exhaust/room ventilation.

  • PPE Donning: Equip heavy-duty butyl rubber gloves, chemical splash goggles, and a lab coat. If the spill is outside a ventilated area, a NIOSH-approved respirator with organic vapor/acid gas cartridges is required.

  • Containment: Surround the solid spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite) to prevent spreading and suppress dust generation.

  • Collection: Using non-sparking, plastic tools, carefully sweep the triazole-vermiculite mixture into a wide-mouth HDPE solid waste container. Validation: Visually inspect the surface under bright light to ensure no crystalline residue remains.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water solution. Do not use organic solvents (like acetone or methanol) for the initial wipe , as this can dissolve the compound and increase the risk of dermal penetration through gloves. Dispose of all cleaning materials as solid hazardous waste.

Operational Workflow Visualization

The following diagram maps the logical relationship between waste generation, hazard assessment, and institutional disposal.

G Start Waste Generation: 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole Assess Physical State Assessment Start->Assess Liquid Liquid / Solvent Mixture: Transfer to HDPE Carboy Assess->Liquid Solution Solid Solid / Crystalline: Transfer to Wide-Mouth HDPE Assess->Solid Pure Solid Segregate Segregation: Label as Halogenated Organic Waste Liquid->Segregate Solid->Segregate Storage Temporary Storage: Secondary Containment in Fume Hood Segregate->Storage EHS EHS Handover & Commercial High-Temp Incineration Storage->EHS

Laboratory disposal workflow for halogenated triazole derivatives.

References

  • National Center for Biotechnology Information. "3,5-Dichloro-1H-1,2,4-triazole." PubChem Compound Summary for CID 98635. Retrieved from[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US), 2011. Retrieved from[Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management System." EPA Guidelines. Retrieved from[Link]

Handling

Mastering the Protocol: A Guide to Personal Protective Equipment for Handling 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole

In the landscape of drug discovery and development, the ability to handle novel chemical entities with precision and safety is paramount. This guide provides a detailed operational and safety framework for managing 3,5-d...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the ability to handle novel chemical entities with precision and safety is paramount. This guide provides a detailed operational and safety framework for managing 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole in a laboratory setting. As your dedicated partner in scientific advancement, we aim to deliver insights that extend beyond the product, ensuring that best practices in safety and handling are an integral part of your research workflow. This document is structured to provide not just procedural steps, but the scientific rationale that underpins them, fostering a culture of safety and excellence.

Hazard Assessment: A Proactive Approach to Safety

Structurally related chlorinated and triazole-containing compounds are known to present several hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

Given these potential hazards, a stringent set of safety protocols is required to minimize the risk of exposure.

The Hierarchy of Controls: A Multi-Layered Safety Strategy

Personal Protective Equipment (PPE) is the final and crucial barrier between a researcher and a chemical hazard. However, it should always be used in conjunction with a broader safety strategy known as the hierarchy of controls. This approach prioritizes the most effective control measures to create a multi-layered defense against exposure.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For handling 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole, this translates to:

  • Engineering Controls: All manipulations of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Administrative Controls: A comprehensive Standard Operating Procedure (SOP) for handling this chemical must be written, and all personnel must be trained on it before commencing any work.

Personal Protective Equipment (PPE): Your Essential Safeguard

The following PPE is mandatory when handling 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with nitrile gloves.The outer glove provides the primary barrier against chemical splashes. The inner glove offers secondary protection during the removal of the contaminated outer glove. Nitrile is recommended for its resistance to a broad range of chemicals.[4]
Eye and Face Protection Chemical splash goggles and a face shield.Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[5]
Body Protection Chemically resistant lab coat (fully buttoned, sleeves down).A lab coat protects personal clothing and skin from contamination. In case of a spill, it can be removed quickly to minimize exposure.[5]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be required for large spills or when working outside a fume hood.While a fume hood is the primary control for inhalation hazards, a respirator provides essential protection in emergency situations.

Operational and Disposal Plans: A Step-by-Step Guide

A clear, step-by-step plan for handling and disposal is critical for ensuring safety and minimizing environmental impact.

Operational_Workflow cluster_workflow Safe Handling and Disposal Workflow Start Preparation - Verify fume hood - Don PPE Handling Handling - Weigh and transfer in fume hood Start->Handling Experiment Experimental Procedure Handling->Experiment Decontamination Decontamination - Clean work surfaces - Decontaminate equipment Experiment->Decontamination Waste Waste Disposal - Segregate and label hazardous waste Decontamination->Waste End Doffing PPE Waste->End

Caption: A systematic workflow for the safe handling and disposal of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole.

Operational Protocol:

  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Don all required PPE as specified in the table above.

  • Handling: All weighing and transfer of 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole must be performed inside the fume hood.

  • Experimental Procedure: Conduct all experimental steps involving the compound within the fume hood.

  • Decontamination: After use, decontaminate all work surfaces and equipment with an appropriate solvent.

  • Waste Disposal:

    • Solid Waste: All contaminated solid materials (e.g., gloves, weighing paper) must be disposed of in a clearly labeled hazardous waste container.

    • Liquid Waste: All liquid waste containing the compound must be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams.

    • Follow all institutional and local regulations for hazardous waste disposal.[6]

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

  • Spill: For a small spill within the fume hood, use an appropriate absorbent material to contain it. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 3,5-dichloro-1-(2-chloroethyl)-1H-1,2,4-triazole, ensuring both personal safety and the integrity of their scientific work.

References

  • PubChem. 3,5-dichloro-1H-1,2,4-triazole | C2HCl2N3 | CID 98635. [Link]

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]

  • The Chlorine Institute. Personal Protective Equipment Selection - Chlorine. [Link]

  • Médecins Sans Frontières (MSF). Module, PPE, for chlorine exposure. [Link]

  • University of Colorado Boulder, Department of Chemistry. Protective Gear - Organic Chemistry. [Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work. [Link]

Sources

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